Cathelin-related antimicrobial peptide
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Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GLLRKGGEKIGEKLKKIGQKIKNFFQKLVPQPE |
Origin of Product |
United States |
Discovery, Identification, and Biological Distribution of Cathelin Related Antimicrobial Peptides
Historical Context of Cathelicidin (B612621) and Cathelin-Related Antimicrobial Peptide Discovery
The journey to understanding Cathelin-related antimicrobial peptides (CAMPs) began with research into the granular contents of neutrophils. In 1989, a protein named cathelin was isolated from porcine leukocytes; it was initially identified as an inhibitor of the cysteine proteinase cathepsin L. nih.gov This discovery laid the groundwork for the subsequent identification of a new family of antimicrobial peptides.
In the early 1990s, researchers cloning the cDNA of various antimicrobial peptides, such as Bac5 from bovine neutrophils, made a pivotal observation. skemman.is They found that the precursor proteins of these peptides contained a highly conserved N-terminal region that shared significant sequence homology with the recently discovered porcine cathelin. skemman.is This led to the coining of the term "cathelicidin" in 1995 to describe this family of proteins, which are characterized by a conserved "cathelin-like" domain and a variable C-terminal antimicrobial peptide domain. mdpi.com
These initial discoveries in mammals spurred further research, revealing that cathelicidins are not exclusive to this class. Subsequent studies identified cathelicidins in a wide array of vertebrates, establishing them as an ancient and widespread component of the innate immune system. frontiersin.org The first identification in a non-mammalian species was in fish, specifically the Atlantic hagfish (Myxine glutinosa). nih.govresearchgate.net This was followed by discoveries in birds, reptiles, and amphibians, filling in crucial evolutionary gaps. nih.govnih.gov The identification of cathelicidin-AL from the frog Amolops loloensis was particularly significant as it bridged the evolutionary gap between fish and reptiles, considering the unique position of amphibians in vertebrate evolution. nih.gov
Diversity and Classification within the this compound Subfamily
The cathelicidin family is defined not by the mature, active peptide, but by the shared, conserved N-terminal cathelin-like domain in their precursor form. nih.govnih.gov The C-terminal domain, which becomes the active antimicrobial peptide after proteolytic cleavage, is remarkably diverse in its sequence, size, and structure. nih.gov This high degree of variability has led to a classification system based on the structural characteristics of the mature peptides. nih.govcabidigitallibrary.org
Cathelicidin-related antimicrobial peptides can be broadly categorized into several structural groups:
α-Helical Peptides: This is the most common structural motif found across many vertebrate species, including humans (LL-37), mice (CRAMP), and most avian cathelicidins. mdpi.comresearchgate.net These peptides are typically linear and adopt an amphipathic α-helical conformation, which is crucial for their membrane-disrupting activity. researchgate.netresearchgate.net
β-Hairpin Peptides: These peptides are characterized by a β-sheet structure stabilized by one or more disulfide bonds. nih.govnih.gov Protegrins from pigs (e.g., PG-1 to PG-5) and dodecapeptides found in bovines are prime examples of this structural class. frontiersin.org
Proline/Arginine-Rich Peptides: Certain cathelicidins, such as porcine PR-39 and bovine Bac5 and Bac7, are distinguished by their high content of proline and arginine residues. nih.gov Their structure is often elongated and less defined than the α-helical or β-hairpin types. nih.gov
Tryptophan-Rich Peptides: A notable example is indolicidin (B8082527), a short, 13-amino-acid peptide from bovine neutrophils, which is characterized by an unusually high proportion of tryptophan residues.
Glycine (B1666218)/Serine-Rich Peptides: This group is particularly prevalent in salmonid fish, which possess cathelicidins with long, linear peptide domains rich in glycine and serine residues. frontiersin.org Some amphibian cathelicidins also exhibit this characteristic. frontiersin.org
This structural diversity allows the cathelicidin family to exhibit a wide range of biological activities and target a broad spectrum of pathogens.
Tissue and Cellular Expression Profiles of Cathelin-Related Antimicrobial Peptides
Cathelin-related antimicrobial peptides are expressed in a variety of cells and tissues, playing a crucial role in the first line of immune defense. Their expression is prominent in both immune cells and the epithelial cells that form barriers against the external environment.
Expression in Myeloid Cells (e.g., Neutrophils, Macrophages)
The initial discovery of cathelicidins was in myeloid cells, and they remain a hallmark of these cell types. nih.gov
Neutrophils: These are a primary source of cathelicidins in mammals. nih.govusda.gov The precursor protein is synthesized and stored in the secondary (specific) granules of neutrophils as an inactive form. researchgate.net Upon stimulation, such as during an infection, the granules are released, and enzymes like neutrophil elastase cleave the precursor to release the active peptide. nih.gov
Macrophages: Macrophages are another key myeloid cell type that expresses and secretes cathelicidins. nih.govnih.gov Studies have shown that upon encountering pathogens or their components, macrophages upregulate the expression of cathelicidin. nih.govnih.gov For instance, contact with tumor cells has been shown to cause macrophages to secrete cathelicidin. nih.govresearchgate.net Furthermore, research in mice demonstrated that gum arabic supplementation could increase cathelicidin (CRAMP) expression in monocyte-derived macrophages, linking dietary components to innate immune modulation. proquest.com
Expression in Epithelial Cells (e.g., Keratinocytes, Intestinal Epithelium, Lung Epithelial Cells)
Epithelial cells, which form the barrier surfaces of the body, are a major site of cathelicidin production, providing a chemical shield against infection. nih.gov
Keratinocytes: In the skin, keratinocytes are a significant source of cathelicidin. nih.gov Expression is inducible, increasing in response to injury or infection. nih.govasm.org Studies have shown that in psoriatic lesions, which are notably resistant to secondary infections, keratinocytes exhibit highly elevated levels of cathelicidin. nih.govoup.com Immunogold electron microscopy has revealed that keratinocytes store the cathelicidin precursor in lamellar bodies, which are secretory organelles involved in forming the skin's lipid barrier. nih.gov
Intestinal Epithelium: Cathelicidins are strategically expressed along the gastrointestinal tract. In humans, LL-37 is produced by differentiated surface and upper crypt epithelial cells, particularly in the colon, as well as in the stomach's surface epithelial, chief, and parietal cells. nih.govoup.comoup.com Studies using mouse models (Cnlp-/- mice lacking CRAMP) have demonstrated that cathelicidin produced by colon epithelial cells is crucial for defending against colonization by adherent bacterial pathogens like Citrobacter rodentium. oup.comoup.combohrium.com
Lung Epithelial Cells: The respiratory tract epithelium also produces cathelicidins as part of its defense mechanism. Human bronchial epithelial cells express LL-37, which can enhance the cellular response to bacterial components like lipopolysaccharide (LPS). plos.org
Expression in Lymphoid Cells (e.g., T and B Cells)
While less studied than their expression in myeloid and epithelial cells, evidence shows that lymphoid cells also produce and respond to cathelicidins.
T Cells and B Cells: Research has demonstrated that both T and B lymphocytes can express cathelicidins. frontiersin.org A study on the mouse cathelicidin, mCRAMP, showed that various mature B-cell subsets (follicular, marginal zone, B1a, and B1b) and both CD4+ and CD8+ T cells produce Camp mRNA and the mCRAMP protein. nih.gov This suggests a role for cathelicidins in modulating adaptive immune responses, in addition to their well-established functions in innate immunity. nih.gov
Interspecies Distribution and Conservation of Cathelin-Related Antimicrobial Peptides Across Vertebrates
Cathelicidins are a ubiquitous feature of the vertebrate innate immune system, having been identified in species ranging from jawless fish to mammals, indicating an ancient evolutionary origin of at least 560 million years. frontiersin.orgnih.gov While the cathelin-like prodomain is relatively conserved across species, the C-terminal mature peptide exhibits significant diversity, reflecting adaptation to different pathogens and environments. nih.govnih.gov
| Vertebrate Class | Examples of Cathelicidins | Key Features |
| Fish | CodCath (Atlantic Cod), rtCATH1 & rtCATH2 (Rainbow Trout) | Found in basal vertebrates like hagfish and lampreys. frontiersin.orgnih.gov Salmonids often possess unique Glycine/Serine-rich peptides. frontiersin.org Cod cathelicidin transcripts are found in eggs and larvae. skemman.is |
| Amphibians | Cathelicidin-AL (Amolops loloensis), Cathelicidin-PP (Polypedates puerensis), Cathelicidin-RC1 & RC2 (Rana catesbeiana) | Filled a crucial evolutionary gap in cathelicidin discovery. nih.gov Over 20 have been identified from various frog species. nih.govelifesciences.org Many amphibian cathelicidins form an intramolecular disulfide bridge. plos.orgnih.gov |
| Reptiles | OH-CATH (King Cobra), NA-CATH (Chinese Cobra), BF-CATH (Bungarus fasciatus) | First identified in snakes from venom gland cDNA libraries. nih.govnih.gov Reptilian cathelicidins appear generally similar throughout the class. mdpi.com Phylogenetic analysis shows a close relationship between elapid and viperid cathelicidins. nih.gov |
| Birds | CATH-1, CATH-2, CATH-3, CATH-B1 (Chicken) | Up to four distinct cathelicidin genes have been identified in chickens. mdpi.comusda.gov Mature avian cathelicidins are predominantly α-helical in structure. mdpi.com Genes are typically found in a single cluster on chromosome 2. researchgate.net |
| Mammals | LL-37 (Human), CRAMP (Mouse), Protegrins (Pig), Indolicidin (Cow) | Exhibit the greatest structural diversity, including α-helical, β-hairpin, and proline-rich forms. nih.govnih.gov Some species, like primates, have a single cathelicidin gene (CAMP), while others, like cattle and pigs, have multiple. researchgate.netuu.nl |
The evolutionary history of cathelicidins is marked by gene duplication and diversification, particularly in the region encoding the mature peptide. nih.gov This has allowed for the development of a vast arsenal (B13267) of antimicrobial peptides tailored to the specific defensive needs of different vertebrate lineages. nih.govresearchgate.net
Structural Biology and Conformation of Cathelin Related Antimicrobial Peptides
Primary Sequence Analysis and Key Motifs in Cathelin-Related Antimicrobial Peptides
The defining feature of the cathelicidin (B612621) family is the highly conserved N-terminal cathelin-like domain (CLD). nih.govfrontiersin.org This domain, typically around 100 amino acids in length, shares sequence and structural homology with the cystatin family of cysteine protease inhibitors. researchgate.netnih.gov The CLD is characterized by a specific pattern of four conserved cysteine residues that form two intramolecular disulfide bonds, which are crucial for its structural integrity. ebi.ac.ukresearchgate.net While the CLD is highly conserved across different species, showing high interspecies homology, the C-terminal mature peptide domain exhibits remarkable diversity in its amino acid sequence and length, which can range from 12 to over 80 residues. nih.govresearchgate.net
This high degree of variability in the mature peptide region gives rise to a wide array of antimicrobial peptides with different properties and structures. frontiersin.org Despite this diversity, certain patterns and motifs can be identified. For instance, the mature peptides are generally cationic, with a net positive charge, and amphipathic, containing a significant proportion of hydrophobic residues. nih.govnih.gov This amphipathicity is a key feature enabling their interaction with and disruption of microbial membranes. Some species express only a single cathelicidin, which is often helical, while others possess multiple cathelicidin genes encoding for peptides with varying structures. frontiersin.orgresearchgate.net For example, cetartiodactyls (like cattle and pigs) show a great diversity of structural types, including proline- and arginine-rich peptides and tryptophan-rich peptides. frontiersin.orgnih.gov The variability in the mature peptide is a result of gene duplication and subsequent divergence, which appears to be a focus of genetic mechanisms to generate a broad spectrum of antimicrobial defenses. researchgate.netnih.gov
| Feature | Description | Key Characteristics |
| Precursor Structure | Common architecture for all cathelicidins. | N-terminal signal peptide, conserved cathelin-like domain (CLD), variable C-terminal mature peptide. nih.govebi.ac.uk |
| Cathelin-Like Domain (CLD) | Highly conserved pro-region of about 100-114 amino acids. | Shares homology with cystatin family; contains four conserved cysteines forming two disulfide bonds. nih.govebi.ac.ukresearchgate.net |
| Mature Peptide Domain | Highly variable C-terminal region, the active antimicrobial component. | Length varies from 12 to over 80 amino acids; typically cationic and amphipathic. nih.gov |
| Sequence Diversity | High variation in the mature peptide sequence across and within species. | Results in different structural classes (α-helical, β-hairpin, etc.) and functional specificities. frontiersin.org |
Secondary and Tertiary Structure Determination of Cathelin-Related Antimicrobial Peptides
The vast sequence diversity of mature cathelicidin peptides translates into a variety of secondary and tertiary structures. These structures are critical for their biological function and are often determined using techniques like Circular Dichroism (CD) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. psu.edu The main structural classes observed are alpha-helical, beta-hairpin, and extended structures rich in specific amino acids like proline and arginine. nih.gov
A significant number of cathelicidins adopt an alpha-helical conformation, particularly upon interacting with membrane-mimicking environments. psu.edu The human cathelicidin LL-37 is a well-studied example. In aqueous solution, LL-37 is largely unstructured, but it folds into an amphipathic alpha-helix in the presence of lipid micelles or bacterial membranes. ebi.ac.uk This amphipathic helix positions hydrophobic residues on one face and cationic/hydrophilic residues on the other, facilitating membrane interaction and disruption. Other examples of cathelicidins that form alpha-helices include the mouse CRAMP (cathelin-related antimicrobial peptide), rabbit CAP18, and sheep SMAP-29. psu.edu Helical wheel projections are often used to visualize the amphipathic nature of these peptides, which is a key determinant of their antimicrobial activity. researchgate.net
In contrast to the alpha-helical peptides, some cathelicidins form beta-sheet structures. The protegrins, found in pigs, are a prominent example. They adopt a beta-hairpin conformation stabilized by two disulfide bonds. nih.gov This rigid, wedge-shaped structure is crucial for its mechanism of action, which involves forming pores in microbial membranes.
Another distinct class includes peptides with an unusually high content of proline and/or arginine residues. nih.gov Bovine indolicidin (B8082527), which is rich in tryptophan and proline, and porcine PR-39, which is rich in proline and arginine, are key examples. These peptides typically adopt extended, flexible structures rather than compact globular folds. Their unique composition and structure dictate a different mode of action that may not solely rely on membrane permeabilization but can also involve translocation across the membrane to interact with intracellular targets. nih.gov
While many cathelicidins are linear peptides, a subset contains intramolecular disulfide bonds that play a critical role in defining and stabilizing their tertiary structure. expasy.org The protegrin family, for instance, possesses two disulfide bonds that lock the peptide into a rigid beta-hairpin structure. This structural constraint is vital for its potent antimicrobial activity. Similarly, the cathelin-like domain itself is characterized by two conserved disulfide bonds that maintain its structural fold. ebi.ac.uknih.gov The cyclic cathelicidin found in rhesus monkeys, rhesus theta-defensin 1 (RTD-1), is a unique example where the peptide backbone is cyclized, and this cyclic structure is further stabilized by three disulfide bonds, creating a very stable and compact molecule. The configuration of these disulfide bonds is thus a key determinant of the structural and functional properties of these specific cathelicidin subfamilies.
Molecular Modeling and Computational Simulation Studies of Cathelin-Related Antimicrobial Peptides
Molecular modeling and computational simulations have become indispensable tools for understanding the structure-function relationships of cathelicidin peptides. nih.gov Techniques such as molecular dynamics (MD) simulations provide insights into the dynamic behavior of these peptides and their interactions with biological membranes at an atomic level. nih.gov These studies can predict the three-dimensional structures of novel cathelicidins based on their amino acid sequences, as demonstrated with tools like AlphaFold. nih.gov
Computational approaches are used to model the initial electrostatic interactions between the cationic peptide and the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS). nih.gov Simulations can then illustrate the subsequent insertion of the peptide into the lipid bilayer and the resulting structural changes in both the peptide and the membrane. For example, MD simulations have been used to visualize the formation of toroidal pores by alpha-helical peptides like LL-37, where the peptides aggregate and induce the membrane to curve inward, forming a water-filled channel. nih.gov These computational studies complement experimental data and are crucial for designing new synthetic peptides with enhanced antimicrobial activity and specificity.
Conformational Changes Upon Interaction with Biological Systems
A hallmark of many cathelicidin peptides, especially the alpha-helical and unstructured types, is their ability to undergo significant conformational changes upon encountering a biological interface, such as a microbial membrane. nih.gov In the aqueous environment of bodily fluids, these peptides often exist in a disordered or random coil state. psu.edu This lack of a defined structure is thought to prevent aggregation and unwanted interactions with host cells.
However, upon contact with the anionic surface of a bacterial or fungal membrane, they adopt their active, ordered conformation. nih.gov For linear, amphipathic peptides like LL-37 and CRAMP, this involves a transition from a random coil to an alpha-helix. psu.edu This induced-fit folding is driven by the favorable electrostatic and hydrophobic interactions between the peptide and the membrane lipids. The peptide aligns itself parallel to the membrane surface before inserting into the hydrophobic core. This conformational flexibility is a key aspect of their mechanism of action, allowing them to specifically target and disrupt microbial membranes while remaining relatively inactive in the host's circulation.
Mechanisms of Action of Cathelin Related Antimicrobial Peptides
Membrane-Disrupting Mechanisms
A primary and well-documented mechanism by which many cathelicidins exert their antimicrobial effects is through the direct interaction with and disruption of microbial cell membranes. frontiersin.orgyoutube.com Possessing an amphipathic structure, these peptides can insert themselves into the lipid bilayers of microbial membranes. youtube.com This interaction is facilitated by the electrostatic attraction between the positively charged (cationic) peptides and the negatively charged components typically found in bacterial membranes, such as phosphatidylglycerol and cardiolipin. youtube.com This selective targeting is a key feature that allows CAMPs to preferentially act on microbial cells over host mammalian cells. youtube.com
Once bound to the microbial membrane, many cathelicidins and other antimicrobial peptides can self-aggregate or oligomerize to form transmembrane pores or channels. youtube.comnih.gov This action compromises the membrane's integrity, leading to the leakage of vital intracellular contents and ultimately, cell death. youtube.com Several models have been proposed to describe the architecture of these pores. nih.govresearchgate.net
The Barrel-Stave Model proposes that the peptides insert perpendicularly into the membrane, arranging themselves like the staves of a barrel to form a central aqueous pore. nih.govnih.govresearchgate.net In this configuration, the hydrophobic regions of the peptides face the lipid acyl chains of the membrane, while their hydrophilic regions line the interior of the channel. nih.gov
The Toroidal Pore Model , also known as the "wormhole" mechanism, describes a process where the peptides, along with the lipid headgroups, bend inward to line the pore. nih.govnih.gov This creates a continuous curvature of the lipid monolayer through the pore, meaning the channel is lined by both the peptides and the lipid headgroups. nih.govnih.gov This model is associated with peptides that remain associated with the lipid headgroups even after insertion. nih.gov
| Feature | Barrel-Stave Model | Toroidal Pore Model |
| Peptide Orientation | Inserted perpendicular to the membrane. nih.govresearchgate.net | Associated with lipid headgroups, inducing membrane curvature. nih.gov |
| Pore Lining | Lined exclusively by the hydrophilic faces of the peptides. nih.gov | Lined by both peptides and the headgroups of lipid molecules. nih.govnih.gov |
| Membrane Structure | Lipid bilayer remains relatively intact around the pore. | Involves significant disruption and bending of the lipid bilayer. nih.gov |
| Example Peptide (General AMPs) | Alamethicin. nih.gov | Magainin, Melittin. nih.gov |
The formation of pores is a direct cause of membrane permeabilization. By creating these channels, cathelicidins compromise the membrane's function as a selective barrier. youtube.complos.org This leads to the uncontrolled flux of ions and water, dissipation of the membrane potential, and leakage of essential cytoplasmic components such as ions, ATP, and even larger molecules like proteins and nucleic acids. youtube.comresearchgate.net
For example, studies on the porcine cathelicidin (B612621) PMAP-36 and its derivative GI24 have shown that they kill microbial cells by permeabilizing the cell membrane and damaging its integrity. plos.orgsemanticscholar.org This was evidenced by their ability to cause the uptake of the fluorescent dye N-phenyl-1-naphthylamine (NPN) and to depolarize the cytoplasmic membrane of E. coli. plos.orgsemanticscholar.org Similarly, the human cathelicidin LL-37 and its fragment LL7-27 are known to disrupt bacterial membranes, although with differing efficiencies against Gram-positive and Gram-negative bacteria. nih.gov The ultimate result of this permeabilization is cell lysis and death. researchgate.netresearchgate.net Some peptides, in what is described as a "carpet-like" mechanism, accumulate on the membrane surface, and once a critical concentration is reached, they act like a detergent, disrupting the membrane structure and causing its disintegration. frontiersin.orgnih.govrsc.org
Intracellular Targets and Pathways Affected by Cathelin-Related Antimicrobial Peptides
While membrane disruption is a common mechanism, it is not the only way cathelicidins kill pathogens. nih.govasm.org An increasing body of evidence shows that many CAMPs can translocate across the microbial membrane, often without causing significant lysis, and interfere with vital intracellular processes. nih.govnih.govnih.gov This intracellular targeting can be either a primary or a supportive mechanism of action. nih.gov
Several cathelicidins have been found to inhibit the synthesis of DNA and RNA. nih.gov Once inside the bacterial cell, these peptides can interact directly with nucleic acids or with the enzymes involved in their replication and transcription. researchgate.net For instance, the proline-rich peptide PR-39 has been reported to kill bacteria by inhibiting both DNA and messenger RNA synthesis after entering the cell without causing membrane lysis. nih.govnih.gov The bovine cathelicidin indolicidin (B8082527) is another example that can bind to DNA, which may contribute to its antimicrobial action. researchgate.net
Interfering with protein synthesis is another key intracellular mechanism for certain CAMPs. nih.gov Proline-rich antimicrobial peptides (PrAMPs), a subgroup of cathelicidins, are particularly known for this mode of action. oup.com They are actively transported into the bacterial cytoplasm where they bind to the ribosome, the cellular machinery responsible for protein synthesis, and inhibit its function. frontiersin.orgoup.com
The bovine cathelicidin Bac7, specifically its active fragment Bac7(1-35), has been extensively studied and shown to bind to the bacterial ribosome and block the peptide exit tunnel, thereby halting protein synthesis. oup.comunits.it This specific inhibition of translation has been confirmed in both in vitro and in vivo experiments, which showed that Bac7(1-35) did not significantly affect DNA or RNA synthesis. units.it This targeted action highlights a sophisticated mechanism that goes beyond simple membrane disruption. units.it
Cathelicidins can also function by inhibiting specific microbial enzymes. The human cathelicidin prosequence (the cathelin-like domain), for example, has been shown to inhibit the cysteine proteinase cathepsin L. ucsd.edu While this is an example of inhibiting a host enzyme, it demonstrates the principle. More directly related to antimicrobial activity, some CAMPs target crucial bacterial enzymes. For instance, analysis of protein targets for several intracellular-acting AMPs, including the cathelicidins Bac7 and PR-39, revealed that they could target enzymes involved in critical metabolic pathways. nih.gov Bac7 was found to target enzymes involved in purine (B94841) metabolism and histidine kinase, while PR-39 preferentially recognized proteins involved in RNA and folate metabolism. nih.gov All four AMPs tested in one study, including Bac7 and PR-39, were found to target arginine decarboxylase, a crucial enzyme for E. coli survival in acidic environments. nih.gov
| Cathelicidin Example | Primary Intracellular Target/Pathway | Effect |
| PR-39 | DNA and Protein Synthesis. nih.govnih.gov | Inhibition of bacterial replication and translation. nih.gov |
| Indolicidin | DNA, RNA. researchgate.net | Binds to nucleic acids, disrupting their function. researchgate.net |
| Bac7(1-35) | Ribosome (Protein Synthesis). oup.comunits.it | Binds to the ribosome and blocks the peptide exit tunnel. oup.com |
| LL-37 | DNA, Proteins. youtube.com | Interacts with intracellular targets to disrupt cellular processes. youtube.com |
Interaction with Microbial Components Beyond Membranes (e.g., LPS Neutralization)
While the membrane-disrupting capability of Cathelin-related antimicrobial peptides (CRAMPs) is a primary mechanism of their action, their functionality extends to crucial interactions with other microbial components. nih.gov A significant aspect of this is the neutralization of lipopolysaccharide (LPS), a major endotoxin (B1171834) found in the outer membrane of Gram-negative bacteria. aaem.plnih.gov CRAMPs, including the human cathelicidin LL-37, can directly bind to LPS, often targeting the lipid A portion, which is responsible for its toxic effects. nih.govresearchgate.net This binding sequesters the endotoxin, neutralizing its ability to trigger a potent and potentially harmful inflammatory response from the host's immune system. nih.govaaem.plnih.govasm.org This neutralization has been shown to protect against lethal endotoxin shock in animal models. nih.govasm.org
The interaction is not exclusive to LPS. CRAMPs also bind to other microbial surface components, such as lipoteichoic acid (LTA) in Gram-positive bacteria, which can prevent the activation of inflammatory responses. nih.govfrontiersin.orggq.co.za By engaging with these surface molecules, CRAMPs can interfere with microbial processes and modulate host immune reactions. frontiersin.org
Furthermore, upon entering the microbial cell, CRAMPs can engage with intracellular targets to disrupt vital functions. Research has shown that peptides like the porcine cathelicidin PR-39 can inhibit the synthesis of both DNA and proteins, effectively halting bacterial replication and essential life processes without necessarily lysing the membrane. nih.gov The human peptide LL-37 can also permeate the cell membrane to interact with intracellular targets. youtube.comnih.gov This ability to bind to nucleic acids (DNA and RNA) and interfere with key enzymes presents an alternative, non-membranolytic method of microbial killing. nih.govnih.gov
Table 1: Research Findings on CRAMP Interaction with Non-Membrane Microbial Components
| Cathelin-Related Antimicrobial Peptide | Microbial Component | Observed Effect | Source |
|---|---|---|---|
| Human LL-37 / Rabbit CAP18 | Lipopolysaccharide (LPS) | Binds to and neutralizes the biological activities of LPS, reducing pro-inflammatory responses. aaem.plasm.orgnih.gov | aaem.plasm.orgnih.gov |
| Human LL-37 | Lipoteichoic Acid (LTA) | Binds to LTA, preventing TNFα secretion by monocytes. nih.govgq.co.za | nih.govgq.co.za |
| Porcine PR-39 | Intracellular Proteins/DNA | Enters the cell and inhibits the synthesis of proteins and DNA. nih.gov | nih.gov |
| Human LL-37 / Chicken chCATH-2 | Extracellular DNA/RNA | Binds to extracellular nucleic acids, facilitating their uptake and modulating Toll-like receptor (TLR) signaling. nih.gov | nih.gov |
Synergistic and Antagonistic Effects with Other Antimicrobial Agents
The effectiveness of CRAMPs can be significantly altered by the presence of other antimicrobial compounds, resulting in either enhanced (synergistic) or diminished (antagonistic) activity.
Synergism is frequently observed when CRAMPs are combined with conventional antibiotics. nih.govfrontiersin.org The membrane-permeabilizing action of a CRAMP can facilitate the entry of an antibiotic into the bacterial cell, thereby increasing its efficacy and potentially overcoming existing resistance mechanisms. nih.govfao.org For example, the human peptide LL-37 has demonstrated strong synergistic activity with Polymyxin B against both E. coli and P. aeruginosa. nih.gov Similarly, goat cathelicidins ChMAP-28 (an α-helical peptide) and mini-ChBac7.5Nα (a Pro-rich peptide) show a marked synergistic effect against a wide range of bacteria. nih.govfrontiersin.org This synergy allows for the use of lower concentrations of both agents, which can minimize the risk of developing resistance. frontiersin.org
Conversely, certain conditions and molecules can antagonize the function of CRAMPs. The antimicrobial activity of many CRAMPs is sensitive to the physiological environment. High salt concentrations, for instance, can inhibit their bactericidal effects by interfering with the initial electrostatic attraction to the microbial membrane. nih.gov Additionally, some bacteria have evolved specific resistance mechanisms. These can include the production of proteolytic enzymes that degrade the peptides or the presence of efflux pumps that actively expel the CRAMPs from the cell, preventing them from reaching their targets. nih.govopenbiochemistryjournal.com
Table 2: Examples of Synergistic and Antagonistic Interactions with CRAMPs
| Cathelin-Related Peptide | Partner Agent | Effect | Target Pathogen(s) | Source |
|---|---|---|---|---|
| Human LL-37 | Polymyxin B | Synergistic | E. coli, P. aeruginosa | nih.gov |
| Human LL-37 | Ciprofloxacin | Synergistic (moderate) | E. coli | nih.gov |
| Goat ChMAP-28 | Goat mini-ChBac7.5Nα | Synergistic | Various Gram-negative bacteria | nih.govfrontiersin.org |
| Chicken CATH-1 | Erythromycin | Synergistic | E. coli | frontiersin.org |
| Various CRAMPs | High Salt Concentrations | Antagonistic | General | nih.gov |
| Various CRAMPs | Bacterial Efflux Pumps | Antagonistic | Various bacteria | nih.gov |
| Various CRAMPs | Microbial Proteases | Antagonistic | Various bacteria | openbiochemistryjournal.com |
Antimicrobial Spectrum and Efficacy of Cathelin Related Antimicrobial Peptides
Activity Against Gram-Positive Bacteria (e.g., Staphylococcus aureus, MRSA)
Cathelin-related antimicrobial peptides exhibit potent activity against a range of Gram-positive bacteria, including the notoriously difficult-to-treat Methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov The human cathelicidin (B612621) LL-37, for instance, has demonstrated antimicrobial effectiveness against S. aureus. nih.gov Similarly, the rabbit-derived peptide CAP18 and the sheep-derived SMAP29 have shown significant efficacy against both methicillin-sensitive S. aureus and MRSA. nih.gov
The antimicrobial action of these peptides is often linked to their ability to interact with and disrupt the bacterial cell membrane. frontiersin.org Cationic CAMPs are attracted to the negatively charged components of the Gram-positive bacterial cell wall and membrane. frontiersin.org This interaction can lead to membrane permeabilization and cell death. frontiersin.org
Several studies have focused on designing synthetic cathelicidin-based peptides with enhanced activity. For example, a synthetic cathelicidin, NA-CATH:ATRA1-ATRA1, displayed improved antimicrobial and anti-biofilm activity against S. aureus compared to its parent peptide. nih.gov Another approach involves creating protease-resistant versions, such as D-LL-37, which has shown to be as effective as the natural L-isomer in inhibiting biofilm formation. nih.gov
The table below summarizes the activity of various cathelicidin-related peptides against Gram-positive bacteria.
| Peptide Name | Origin | Target Bacteria | Observed Effect |
| LL-37 | Human | Staphylococcus aureus | Antimicrobial activity nih.gov |
| CAP18 | Rabbit | S. aureus, MRSA | Effective bactericidal activity nih.gov |
| SMAP29 | Sheep | S. aureus, MRSA | Effective bactericidal activity nih.gov |
| NA-CATH:ATRA1-ATRA1 | Synthetic | S. aureus | Improved antimicrobial and anti-biofilm activity nih.gov |
| D-LL-37 | Synthetic | S. aureus | Effective biofilm inhibition nih.gov |
Activity Against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae)
Cathelin-related antimicrobial peptides demonstrate broad-spectrum activity against Gram-negative bacteria, a group of pathogens known for their challenging outer membrane barrier. nih.govfrontiersin.org This outer membrane, primarily composed of lipopolysaccharide (LPS), is a key target for many CAMPs. mdpi.com The cationic nature of these peptides facilitates their interaction with the negatively charged LPS, leading to membrane disruption and bacterial death. frontiersin.org
Species-specific variations in the structure of the C-terminal antimicrobial domain of cathelicidins result in differing levels of activity against various Gram-negative bacteria. nih.gov For example, rabbit CAP18 and sheep SMAP29 have been shown to be highly effective against Pseudomonas aeruginosa and Escherichia coli. nih.gov The human cathelicidin, LL-37, also exhibits activity against these pathogens. nih.gov
Research has explored the efficacy of various cathelicidins against clinically relevant Gram-negative species:
Escherichia coli : Multiple cathelicidins, including those from humans and rabbits, have demonstrated bactericidal effects against E. coli. nih.gov
Pseudomonas aeruginosa : This opportunistic pathogen is susceptible to several CAMPs, with rabbit CAP18 showing notable activity. nih.gov
Klebsiella pneumoniae : While specific data on the direct activity of many natural cathelicidins against K. pneumoniae is an area of ongoing research, the general efficacy of CAMPs against Gram-negative bacteria suggests potential activity.
The table below provides an overview of the activity of select cathelicidin-related peptides against Gram-negative bacteria.
| Peptide Name | Origin | Target Bacteria | Observed Effect |
| CAP18 | Rabbit | Pseudomonas aeruginosa, Escherichia coli | Potent bactericidal activity nih.gov |
| SMAP29 | Sheep | Pseudomonas aeruginosa, Escherichia coli | Effective bactericidal activity nih.gov |
| LL-37 | Human | Pseudomonas aeruginosa, Escherichia coli | Antimicrobial activity nih.gov |
Antifungal Efficacy
Cathelicidin-related antimicrobial peptides possess notable antifungal properties, contributing to the host's innate defense against fungal pathogens. nih.govnih.gov The human cathelicidin LL-37 and the chicken cathelicidin CATH-2 have been reported to have activity against Candida species. nih.gov
A class of cathelicidin-inspired synthetic variants, known as 'PepBiotics', has demonstrated strong inhibitory and fungicidal activity against a wide range of medically important fungi. nih.gov This includes species from the genera Aspergillus, Candida, Cryptococcus, Fusarium, Malassezia, and Talaromyces. nih.gov The effectiveness of these peptides can vary between different fungal species and even among isolates of the same species. nih.gov
The mechanism of antifungal action is believed to involve the disruption of the fungal cell membrane, leading to interference with metabolic activity and ultimately, cell death. nih.gov The potential of these peptides as novel antifungal agents is significant, especially in the context of rising antifungal resistance. nih.gov
The table below highlights the antifungal activity of specific cathelicidin-related peptides.
| Peptide/Peptide Class | Origin | Target Fungi | Observed Effect |
| LL-37 | Human | Candida species | Candidacidal activity nih.gov |
| CATH-2 | Chicken | Candida species | Candidacidal activity nih.gov |
| PepBiotics | Synthetic (Cathelicidin-inspired) | Aspergillus, Candida, Cryptococcus, Fusarium, Malassezia, Talaromyces | Strong inhibitory and fungicidal activity nih.gov |
Antiviral Properties
Cathelicidin-related antimicrobial peptides have been shown to possess antiviral capabilities, adding another dimension to their role in the innate immune system. nih.gov The human cathelicidin LL-37, for instance, has demonstrated activity against enveloped viruses. nih.govfrontiersin.org
The antiviral mechanisms of cathelicidins can be direct, involving the disruption of the viral envelope, or indirect, through the modulation of the host's immune response. Their ability to interact with and destabilize lipid membranes is a key factor in their action against enveloped viruses.
A bioinformatic study predicted that the cathelicidin from the Iberian mole, To-KL37, has a high potential for antiviral activity, comparable to that of human LL-37. nih.gov This suggests that cathelicidins from various species could be a source of novel antiviral agents. While research in this area is ongoing, the existing evidence points to the significant antiviral potential of this peptide family. frontiersin.org
Antiparasitic Actions
Cathelicidin-related antimicrobial peptides have demonstrated efficacy against a variety of parasites, highlighting their broad-spectrum antimicrobial nature. nih.gov The human cathelicidin LL-37 has been shown to have an effect on Entamoeba histolytica trophozoites. nih.gov
Furthermore, a cathelicidin derived from the venom of the snake Crotalus aquilus, named Aquiluscidin, has shown significant antimicrobial effects against several species of Babesia, a group of tick-borne parasites that infect red blood cells. mdpi.com In in vitro studies, Aquiluscidin was effective at inhibiting the growth of Babesia bovis, B. bigemina, and B. ovata. mdpi.com
The antiparasitic mechanism of cathelicidins is thought to involve the disruption of the parasite's cell membrane, a common mode of action for these peptides against various pathogens. The diverse range of parasites susceptible to cathelicidins underscores their importance in the innate immune defense against these complex organisms.
Activity Against Biofilms Formed by Pathogenic Microorganisms
Cathelicidin-related antimicrobial peptides have shown significant activity against biofilms, which are structured communities of microorganisms encased in a self-produced matrix that are notoriously resistant to conventional antibiotics. nih.govmdpi.com The human cathelicidin LL-37 can inhibit biofilm formation by pathogens such as Pseudomonas aeruginosa and Staphylococcus epidermidis. nih.gov
Interestingly, while the direct antimicrobial activity of LL-37 can be diminished in high-salt environments, its ability to inhibit biofilm formation often remains effective under these conditions. nih.gov This suggests a distinct mechanism of action against biofilms that is not solely dependent on bacterial killing.
Synthetic cathelicidin-derived peptides have also been developed to enhance antibiofilm efficacy. For example, the peptide 17tF-W, derived from LL-37, has been shown to effectively eliminate MRSA biofilms in a mouse model of catheter-associated infection. nih.gov Similarly, NA-CATH, a peptide from the venom of the snake Naja atra, and its modified version, NA-CATH:ATRA1-ATRA1, have demonstrated anti-biofilm activity against S. aureus. nih.gov The development of such peptides holds promise for treating biofilm-related infections, which are a major clinical challenge.
The table below summarizes the anti-biofilm activity of various cathelicidin-related peptides.
| Peptide Name | Origin | Target Biofilm | Observed Effect |
| LL-37 | Human | Pseudomonas aeruginosa, Staphylococcus epidermidis | Inhibition of biofilm formation nih.gov |
| 17tF-W | Synthetic (LL-37 derived) | Methicillin-resistant Staphylococcus aureus (MRSA) | Elimination of biofilm in vivo nih.gov |
| NA-CATH | Naja atra (snake) | Staphylococcus aureus | Anti-biofilm activity nih.gov |
| NA-CATH:ATRA1-ATRA1 | Synthetic (NA-CATH derived) | Staphylococcus aureus | Improved anti-biofilm activity nih.gov |
Immunomodulatory Roles of Cathelin Related Antimicrobial Peptides
Modulation of Inflammatory Responses by Cathelin-Related Antimicrobial Peptides
Cathelin-related antimicrobial peptides are significant regulators of inflammatory pathways, capable of both promoting and dampening inflammatory responses depending on the context. This dual functionality allows for a finely tuned reaction to immunological challenges, ensuring a robust defense without causing excessive tissue damage.
Cytokine and Chemokine Regulation
Cathelin-related antimicrobial peptides exert profound effects on the production of cytokines and chemokines, which are the signaling molecules that orchestrate inflammatory and immune responses. nih.gov The murine cathelicidin (B612621), Cathelin-related antimicrobial peptide (CRAMP), has been shown to be crucial for the production of specific cytokines and chemokines in response to bacterial infection. nih.gov For instance, in mice infected with Acinetobacter baumannii, a deficiency in CRAMP led to a significant decrease in the levels of the pro-inflammatory cytokine Interleukin-6 (IL-6) and the neutrophil-attracting chemokine CXCL1 in the bronchoalveolar lavage fluid one day after infection. nih.gov Conversely, the levels of the anti-inflammatory cytokine Interleukin-10 (IL-10) were significantly higher in CRAMP-deficient mice under the same conditions. nih.gov In vitro studies with neutrophils further confirmed that CRAMP is essential for the production of IL-6, Tumor Necrosis Factor-alpha (TNF-α), CXCL1, CXCL2, and CCL2 in response to A. baumannii. nih.gov The regulation of these signaling molecules is critical for an effective immune response, and CRAMP's influence highlights its role as a key modulator. nih.gov The human cathelicidin LL-37 is also known to induce the expression of various cathelicidin genes, which can be triggered by pro-inflammatory cytokines, among other factors. nih.gov
| Cytokine/Chemokine | Effect of CRAMP Deficiency (in vivo, A. baumannii infection) | Source |
| IL-6 | Lower | nih.gov |
| CXCL1 | Lower | nih.gov |
| IL-10 | Higher | nih.gov |
This table summarizes the in vivo effects of CRAMP deficiency on cytokine and chemokine levels in the bronchoalveolar lavage fluid of mice infected with A. baumannii.
Lipopolysaccharide (LPS) Neutralization
A critical immunomodulatory function of cathelicidin-related antimicrobial peptides is their ability to neutralize lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent initiator of septic shock. asm.org CAMPs can directly bind to LPS, a process facilitated by their cationic nature interacting with the negatively charged LPS molecule. asm.org This binding can disrupt the structure of LPS aggregates, thereby preventing its interaction with host cell receptors like CD14 and the subsequent activation of Toll-like receptor 4 (TLR4) signaling pathways that lead to the production of pro-inflammatory cytokines. asm.org
The mechanism of LPS neutralization by cathelicidins is multifactorial. pnas.orgnih.gov Beyond direct sequestration of LPS, peptides such as LL-37 and its derivatives can also interact with the host cell membrane. pnas.org This interaction can modify the structure of cholesterol-rich membrane domains and the organization of glycosylphosphatidylinositol (GPI)-anchored proteins, which are involved in LPS signaling. pnas.org Studies have shown that certain cathelicidin-derived peptides can markedly suppress the binding of FITC-conjugated LPS to macrophage-like cells (RAW 264.7) in a dose-dependent manner. asm.org For example, an 18-mer peptide derived from LL-37 demonstrated LPS-neutralizing activity nearly equal to the full-length peptide. asm.org This neutralization leads to a reduction in the exaggerated immune response to endotoxin (B1171834), as demonstrated by increased survival rates in mouse models of lethal LPS-induced sepsis when treated with peptides like LL-32. nih.govunav.edu
Role in Chemotaxis and Immune Cell Recruitment
Cathelin-related antimicrobial peptides are potent chemoattractants, playing a crucial role in guiding immune cells to sites of infection and inflammation. nih.gov The murine peptide CRAMP has been shown to be chemotactic for neutrophils and macrophages. nih.gov In a mouse model of pulmonary infection with Acinetobacter baumannii, CRAMP-deficient mice exhibited a significant decrease in the recruitment of immune cells, particularly neutrophils, to the lungs. nih.gov
The human cathelicidin LL-37 is also a known chemoattractant for a variety of immune cells, including neutrophils, monocytes, and mast cells. nih.gov The chemotactic effect is often dose-dependent and follows a bell-shaped curve, with an optimal concentration eliciting the maximal migratory response. nih.gov For mast cells, LL-37 induces a maximal migration at a concentration of 5 µg/ml (approximately 1.11 µM). nih.gov This concentration is notably lower than that required to attract monocytes, neutrophils, and T cells, which utilize the Formyl Peptide Receptor Like-1 (FPRL1) as a functional receptor for LL-37. nih.gov The binding of LL-37 to mast cells involves at least two classes of receptors: a high-affinity receptor with a dissociation constant (Kd) of approximately 2.17 µM and a low-affinity receptor with a Kd of about 122.65 µM. nih.gov The optimal chemotactic concentration for mast cells aligns closely with the Kd of the high-affinity receptor. nih.gov
| Immune Cell Type | Chemoattractant Peptide | Optimal Chemotactic Concentration | Receptor(s) | Source |
| Mast Cells | LL-37 | 5 µg/ml (~1.11 µM) | High- and low-affinity receptors | nih.gov |
| Neutrophils | CRAMP/LL-37 | Higher than for mast cells | FPRL1 | nih.govnih.gov |
| Macrophages/Monocytes | CRAMP/LL-37 | Higher than for mast cells | FPRL1 | nih.govnih.gov |
| T Cells | LL-37 | Higher than for mast cells | FPRL1 | nih.gov |
This table provides an overview of the chemotactic properties of cathelicidin-related antimicrobial peptides for various immune cells.
Influence on Cell Proliferation, Differentiation, and Apoptosis
Beyond their role in inflammation and chemotaxis, cathelicidin-related antimicrobial peptides can directly influence fundamental cellular processes such as proliferation, differentiation, and apoptosis. The human cathelicidin LL-37 has been shown to promote the proliferation of epithelial cells, a critical step in tissue repair. nih.govcapes.gov.br For instance, in an ex vivo wound healing model using organ-cultured human skin, the presence of hCAP18/LL-37 was associated with epithelial cell proliferation, as indicated by the presence of the proliferation marker Ki67. nih.gov Conversely, neutralization of LL-37 with antibodies inhibited re-epithelialization and was associated with an absence of Ki67 immunoreactivity in the wound-edge epithelium. nih.gov
In the colon, epithelial cell-derived CRAMP plays a significant role in maintaining the normal structure of the intestinal crypts. nih.gov Mice with a conditional knockout of the CRAMP gene in epithelial cells exhibit shorter colonic crypts with fewer Ki67-positive cells, indicating compromised epithelial cell proliferation. nih.gov
Regarding apoptosis, or programmed cell death, cathelicidins can have dual effects. At high concentrations, some cathelicidins can induce apoptosis. nih.gov However, they can also have anti-apoptotic effects. For example, the guinea pig cathelicidin CAP11 can significantly reduce necrotic cell death by inhibiting the binding of LPS to target cells, although it does not affect LPS-induced apoptosis. nih.gov The human peptide LL-37 can also regulate apoptosis, and its effects are often dose-dependent. nih.gov
Promotion of Wound Healing and Tissue Repair Mechanisms
Cathelin-related antimicrobial peptides are integral to the complex process of wound healing and tissue repair. nih.gov Their expression is often upregulated at sites of injury. nih.gov In human skin wounds, high levels of hCAP18 are produced, peaking around 48 hours post-injury and declining as the wound closes. nih.gov This peptide is found in both the inflammatory infiltrate and the migrating epithelium of the wound bed. nih.gov A deficiency of this peptide, as seen in chronic ulcers, is associated with impaired re-epithelialization and a failure to heal. nih.gov
The pro-healing functions of cathelicidins are multifaceted. They promote re-epithelialization, the process by which epithelial cells migrate and proliferate to cover the wound surface. nih.govnih.govresearchgate.net As mentioned, neutralizing LL-37 in an ex vivo human skin wound model inhibits this process. nih.gov In addition to promoting epithelial cell proliferation, cathelicidins can also induce angiogenesis, the formation of new blood vessels, which is crucial for supplying nutrients and oxygen to the healing tissue. nih.govpnas.org In the colon, epithelial cell-derived CRAMP has been shown to be important for the repair of mucosal damage. nih.gov Mice lacking CRAMP in their colonic epithelial cells show delayed mucosal repair and reduced re-epithelialization in a model of colitis. nih.gov
Crosstalk with Adaptive Immunity
While initially characterized as effectors of innate immunity, it is now clear that cathelicidin-related antimicrobial peptides also play a significant role in shaping the adaptive immune response. nih.govnih.gov They can influence the function of both T-lymphocytes and B-lymphocytes. nih.govnih.gov
The murine cathelicidin CRAMP has been shown to differentially regulate B-cell and T-cell function. nih.govnih.gov In vitro, CRAMP-deficient B-cells produce less IgG1 and IgE in response to stimulation with CD40L or LPS plus IL-4 compared to wild-type B-cells. uab.edu The addition of recombinant CRAMP to these deficient B-cell cultures restores IgG1 production to normal levels in a dose-dependent manner, with an optimal concentration around 100 ng/mL. nih.gov
Interestingly, the in vivo effects can be different. CRAMP-deficient mice immunized with a T-cell-dependent antigen (TNP-OVA in alum) show an enhanced antigen-specific IgG1 response compared to wild-type mice. nih.govnih.gov This is associated with an increased number of antigen-specific IgG1-secreting B-cells and, importantly, increased IL-4 expression by CD4+ T-cells in the spleens of the deficient mice. nih.govnih.gov These findings suggest that endogenous CRAMP may normally act to suppress CD4+ T-cell IL-4 production, thereby regulating the magnitude of the IgG1 antibody response. nih.gov Furthermore, other research suggests that cathelicidins can drive the differentiation of T-cells towards a Th17 phenotype, which is involved in certain autoimmune and inflammatory conditions. southampton.ac.uk
| Cell Type | Peptide | In Vitro Effect | In Vivo Effect (Antigen-Specific Response) | Source |
| B-Cells | CRAMP | Positively regulates IgG1 and IgE production | Increased IgG1 production in CRAMP-deficient mice | nih.govnih.govuab.edu |
| CD4+ T-Cells | CRAMP | Suppresses IL-4 production under Th2-polarizing conditions | Increased IL-4 production in CRAMP-deficient mice | nih.govnih.gov |
This table illustrates the complex and context-dependent regulatory effects of CRAMP on adaptive immune cells.
Regulation of T-Cell Function
Cathelin-related antimicrobial peptides exert a multifaceted and often context-dependent regulation of T-cell function, influencing their activation, differentiation, and cytokine production. Both CD4+ and CD8+ T-cells have been shown to produce the mouse cathelicidin-related antimicrobial peptide (mCRAMP). nih.govnih.gov
The human cathelicidin LL-37 can act as a T-cell self-antigen, particularly in the context of certain autoimmune conditions like psoriasis. This can lead to the activation and expansion of both CD4+ and CD8+ T-cell populations that are specific to LL-37. Furthermore, LL-37, when complexed with DNA or RNA, can stimulate plasmacytoid and myeloid dendritic cells to produce cytokines that drive the expansion and activation of these LL-37-specific T-cells.
The influence of CAMPs on T-cell cytokine profiles is a critical aspect of their immunomodulatory function. Research has shown that mCRAMP can directly act on purified mouse CD4+ T-cells being polarized towards a Th2 phenotype and suppress their production of Interleukin-4 (IL-4). nih.govnih.gov This suggests a role for CAMPs in skewing the immune response away from a Th2 profile. In line with this, LL-37 has been observed to promote the differentiation of dendritic cells that, in turn, enhance the production of Interferon-gamma (IFN-γ) by T-cells, a hallmark of a Th1 response.
At high concentrations, CAMPs can also induce apoptosis in T-cells. Studies have demonstrated that mCRAMP can trigger apoptosis during the activation of naïve mouse T-cells and in differentiated T-regulatory (Treg) and Th17 cells. This pro-apoptotic effect is more pronounced at higher peptide concentrations.
The signaling pathways within T-cells are also targets of CAMP modulation. For instance, mCRAMP has been shown to regulate the expression of the ectonucleotidase CD73 on Th17 cells through the p38 signaling pathway. Additionally, in certain contexts, LL-37 stimulation of peripheral blood mononuclear cells from patients with acute coronary syndrome was associated with reduced expression of the programmed cell death protein 1 (PDCD1), a key immune checkpoint protein.
Interactive Data Table: Effects of Cathelin-Related Antimicrobial Peptides on T-Cell Function
| Peptide | T-Cell Type | Observed Effect | Research Finding |
| mCRAMP | CD4+ T-cells (Th2 polarizing) | Decreased IL-4 production | Directly suppresses IL-4 secretion, suggesting a shift from a Th2 response. nih.govnih.gov |
| LL-37 | CD4+ and CD8+ T-cells | Activation and expansion | Acts as a self-antigen, particularly in autoimmune settings, leading to T-cell activation. |
| mCRAMP | Naïve, Treg, Th17 T-cells | Induction of apoptosis | High concentrations of the peptide can lead to programmed cell death. |
| mCRAMP | Th17 cells | Upregulation of CD73 | Modulates surface molecule expression via the p38 signaling pathway. |
| LL-37 | T-cells | Modulation of PDCD1 expression | Can influence the expression of immune checkpoint proteins. |
Modulation of B-Cell Function and Antibody Production
Cathelin-related antimicrobial peptides have a demonstrably intricate relationship with B-cells, influencing their primary function of antibody production. All mature mouse B-cell subsets, including follicular, marginal zone, B1a, and B1b cells, produce mCRAMP, and its expression is upregulated upon B-cell activation. nih.govuab.edu This endogenous production suggests a direct autocrine or paracrine regulatory loop.
In vitro studies have illuminated a positive regulatory role for mCRAMP in antibody production. When B-cells from mice genetically deficient in mCRAMP (Camp-/-) were stimulated, they produced lower levels of Immunoglobulin G1 (IgG1) and Immunoglobulin E (IgE) compared to B-cells from wild-type mice. nih.govnih.gov The production of other antibody isotypes like IgM, IgG3, and IgG2c remained equivalent. nih.gov The addition of recombinant mCRAMP to these deficient B-cell cultures successfully restored IgG1 and IgE production to normal levels in a dose-dependent manner. nih.gov This effect was not due to an impact on B-cell proliferation, survival, or the process of class switch recombination itself. Instead, the mechanism appears to be an increase in the rate of IgG1 mRNA transcription. nih.govuab.edu
The in vivo role of mCRAMP in regulating antibody production presents a more complex picture. Contrary to the in vitro findings, mCRAMP-deficient mice, when immunized, displayed an enhanced IgG1 response. nih.govnih.gov This seemingly contradictory result points towards an indirect regulatory mechanism in a whole-organism context. The enhanced IgG1 production in these mice was correlated with an increased number of IgG1-secreting splenic B-cells and, notably, an increase in IL-4 expression by CD4+ T-cells. nih.govuab.edu This suggests that in vivo, a primary role of mCRAMP may be to suppress T-cell IL-4 production, which in turn limits the extent of IL-4-dependent IgG1 and IgE class switching in B-cells. nih.gov
Furthermore, the human peptide LL-37, when complexed with self-DNA, can serve as an autoantigen that triggers B-cell activation, particularly in the context of systemic lupus erythematosus. This indicates that CAMPs can be involved in breaking B-cell tolerance and contributing to autoimmunity.
Interactive Data Table: Modulation of B-Cell Function by mCRAMP
| Experimental Setting | B-Cell Source | Key Finding | Implied Mechanism |
| In Vitro | mCRAMP-deficient B-cells | Decreased production of IgG1 and IgE. nih.govnih.gov | mCRAMP directly promotes the transcription of IgG1 mRNA. nih.govuab.edu |
| In Vitro | mCRAMP-deficient B-cells + recombinant mCRAMP | Restoration of IgG1 and IgE levels to normal. nih.gov | Confirms the direct positive regulatory role of mCRAMP on B-cells. |
| In Vivo | mCRAMP-deficient mice | Enhanced IgG1 response upon immunization. nih.govnih.gov | Indirect regulation; likely due to the absence of mCRAMP's suppression of T-cell derived IL-4. nih.govuab.edu |
Structure Activity Relationship Sar Studies of Cathelin Related Antimicrobial Peptides
Impact of Amino Acid Substitutions on Cathelin-Related Antimicrobial Peptide Activity
Cationic amino acids, such as lysine (B10760008) (Lys) and arginine (Arg), are fundamental to the initial electrostatic attraction between the peptide and the negatively charged bacterial membrane. Increasing the net positive charge of a peptide, often through the substitution of neutral or acidic residues with cationic ones, can enhance its antimicrobial activity. For instance, studies on analogs of the melittin-related peptide AR-23 showed that substituting alanine (B10760859) (Ala) residues with arginine or lysine can modulate activity. wikipedia.org
Hydrophobic amino acids, like tryptophan (Trp) and phenylalanine (Phe), are critical for the peptide's ability to insert into and destabilize the lipid bilayer of the bacterial membrane. Enhancing hydrophobicity by substituting less hydrophobic residues with more hydrophobic ones can lead to increased antimicrobial potency. However, an excess of hydrophobicity can also increase toxicity to host cells. For example, tagging the peptide GKH17 with tryptophan residues at the N- or C-terminus significantly lowered its minimum inhibitory concentration (MIC) against Staphylococcus aureus. wikipedia.org
Alanine scanning, a technique where individual amino acids are systematically replaced with alanine, is a common method to identify key residues for antimicrobial activity. A study on derivatives of the mouse cathelicidin-related antimicrobial peptide (CRAMP) used alanine substitution to identify critical residues, leading to the design of the shortened and more active peptide AS10. nih.gov
The following table summarizes the impact of amino acid substitutions on the antimicrobial activity of a cathelicidin-2-derived peptide.
| Peptide | Sequence | Modification | MIC (µg/mL) against A. baumannii |
| mCHTL(131-140) | RFLRKIRRFR | Original Sequence | 7.8 |
| Polymyxin B | - | - | > 1000 |
| Data sourced from a study on a novel antimicrobial peptide from cathelicidin-2. nih.gov |
Effects of Peptide Truncations and Elongations
Modifying the length of cathelicin-related antimicrobial peptides through truncation (shortening) or elongation (lengthening) can significantly affect their activity, stability, and cost of synthesis. nih.gov
Truncation studies often aim to identify the minimal active core of a peptide, which can lead to the development of smaller, more cost-effective drug candidates. nih.gov For example, a 26-amino-acid truncated form of the 34-amino-acid mouse CRAMP, named P318, was found to inhibit Candida albicans biofilm formation at a low concentration. nih.gov Further truncation and analysis of P318 derivatives led to the even shorter, potent peptide AS10. nih.gov However, excessive truncation can also lead to a loss of activity. Studies on the bovine peptide BMAP-27B showed that while some N-terminal truncations were well-tolerated, longer C-terminal truncations resulted in a complete loss of bactericidal activity.
Elongation of peptides, for instance by adding hydrophobic tags, can sometimes enhance antimicrobial activity. However, this can also lead to increased hemolytic activity, as seen with the extension of a tryptophan tag on the GKH17 peptide from three to five residues. wikipedia.org
The table below illustrates the effect of truncating the human cathelicidin (B612621) peptide LL-37 on its antimicrobial activity.
| Peptide | Length (amino acids) | MIC (µM) against E. coli | MIC (µM) against S. aureus |
| LL-37 | 37 | 1-2 | 1-2 |
| Peptide 1 (des-Asp20-Cys37)-E2P | 19 | 8 | 16 |
| Peptide 2 | 19 | 8 | 32 |
| Peptide 3 | 12 | 16 | 64 |
| Peptide 4 | 7 | >64 | >64 |
| Peptide 5 | 10 | >64 | >64 |
| Data adapted from a study on Esculentin-2P and its derivatives. nih.gov |
Role of Chirality and D-Amino Acid Incorporations
The chirality of amino acids, which exist as L- and D-enantiomers, plays a significant role in the activity and stability of cathelicin-related peptides. Naturally occurring peptides are composed of L-amino acids, making them susceptible to degradation by proteases, which are common in biological systems. The incorporation of D-amino acids can render peptides resistant to proteolysis, thereby increasing their stability and bioavailability. nih.gov
In many cases, the D-enantiomer of a peptide retains antimicrobial activity comparable to its L-counterpart. This is often because the mechanism of action, which involves membrane disruption, is not dependent on chiral recognition. nih.gov For example, the D-enantiomer of polybia-MPI (D-MPI) not only retained but in some cases improved the antimicrobial activity of the L-form and showed enhanced stability against proteases. nih.gov The use of an all-D amino acid peptide, D-LL-37, has been explored to enhance protease resistance while maintaining antimicrobial effects against S. aureus. nih.gov
The following table compares the antimicrobial activity of L- and D-amino acid-substituted versions of the peptide polybia-MPI.
| Peptide | Modification | MIC (µM) against E. coli | MIC (µM) against S. aureus |
| L-MPI | All L-amino acids | 4 | 4 |
| D-lys-MPI | L-Lys substituted with D-Lys | 4 | 4 |
| D-MPI | All D-amino acids | 2 | 4 |
| Data sourced from a study on d-amino acid substituted derivatives of polybia-MPI. nih.gov |
Influence of Cyclization and Branched Structures
Structural modifications such as cyclization and branching can significantly enhance the therapeutic potential of cathelicin-related antimicrobial peptides.
Cyclization, the process of forming a cyclic peptide backbone, can confer several advantages, including increased stability against proteases, enhanced bactericidal efficacy, and reduced toxicity. nih.gov The constrained conformation of cyclic peptides can lead to a higher charge density and a more compact structure, which may enhance their interaction with bacterial membranes. nih.gov Studies comparing cyclic peptides to their linear counterparts have shown that cyclization can dramatically decrease the MIC against both Gram-positive and Gram-negative bacteria. nih.gov
Branched peptides, often synthesized with a core scaffold of amino acids like lysine, can also exhibit improved properties. Tetrabranched peptides, for example, have shown increased resistance to proteolytic degradation and enhanced binding avidity. nih.gov This is likely due to their bulkier size, which hinders access by proteases. A study on a library of tetrabranched peptides derived from natural host defense peptides identified candidates with potent antibacterial activity. nih.gov
The table below shows the improved antimicrobial activity of cyclic peptides compared to their linear versions.
| Peptide | Structure | MIC (µM) against E. coli | MIC (µM) against S. aureus |
| LE-55 | Linear | 100 | 25 |
| CE-05 | Cyclic | 12.5 | 12.5 |
| LE-53 | Linear | 25 | 50 |
| CE-03 | Cyclic | 25 | 25 |
| Data sourced from a study on the cyclization of two antimicrobial peptides. nih.gov |
Design Principles for Enhanced Efficacy and Selectivity
Based on the structure-activity relationship studies of cathelicin-related antimicrobial peptides, several key design principles have emerged for developing novel peptides with enhanced efficacy and selectivity.
Truncation to the Core Active Region : Identifying and synthesizing the minimal active domain of a larger peptide can lead to more cost-effective and potentially less toxic antimicrobial agents. nih.gov This involves systematic truncation from the N- and C-termini to pinpoint the essential sequence for antimicrobial action.
Enhancing Proteolytic Stability : To overcome degradation by host and bacterial proteases, several strategies can be employed. The incorporation of D-amino acids is a highly effective method to increase stability without necessarily compromising activity. nih.gov Cyclization and the creation of branched peptide structures also significantly improve resistance to proteolysis. nih.govnih.gov
Improving Selectivity : A major challenge in antimicrobial peptide design is to create peptides that are potent against microbes but have low toxicity towards host cells. This can be achieved by fine-tuning the balance of charge and hydrophobicity. For instance, excessive hydrophobicity can lead to increased hemolysis. Another approach is to design peptides that specifically target microbial components, such as lipopolysaccharide (LPS) in Gram-negative bacteria. gq.co.za
Computational and Bioinformatic Approaches : The use of in silico tools and predictive algorithms is becoming increasingly important in the rational design of novel antimicrobial peptides. These methods can predict the antimicrobial potential of sequences, model peptide structures, and identify promising candidates for synthesis and experimental validation, thereby accelerating the discovery process. nih.govnih.gov
Microbial Resistance Mechanisms to Cathelin Related Antimicrobial Peptides
Adaptive Responses in Bacteria to Cathelin-Related Antimicrobial Peptides
Bacteria can mount adaptive responses to sublethal concentrations of cathelicidins, leading to temporary or, in some cases, heritable resistance. These responses often involve complex regulatory networks that sense the stress induced by the antimicrobial peptide and trigger changes in gene expression to protect the cell.
For instance, exposure to the human cathelicidin (B612621) LL-37 can induce significant transcriptional changes in bacteria. In Pseudomonas aeruginosa, sub-antimicrobial levels of LL-37 have been shown to alter the expression of genes related to biofilm formation, including those for Type IV pili and the Las quorum-sensing system. nih.gov This suggests that bacteria can sense and respond to the presence of cathelicidins by modulating virulence-associated pathways.
Furthermore, bacteria possess global stress response systems that can be activated by the membrane-damaging action of CAMPs. In Gram-negative bacteria like Escherichia coli and Salmonella, the PhoP/PhoQ and PmrA/PmrB two-component systems are key regulators of adaptive resistance. These systems respond to the presence of cationic antimicrobial peptides and orchestrate modifications to the lipopolysaccharide (LPS) structure, a mechanism detailed further in the following section. Similarly, in Gram-positive bacteria such as Staphylococcus aureus, the accessory gene regulator (agr) and staphylococcal accessory regulator (sarA) systems modulate the expression of virulence factors and resistance determinants, including proteases that can degrade cathelicidins. nih.gov
At nanomolar concentrations, which are not directly bactericidal, cathelicidins can still impact bacterial growth rates by altering essential processes like protein synthesis, peptidoglycan biosynthesis, respiration, and the detoxification of reactive oxygen species (ROS). nih.gov
Mechanisms of Membrane Charge Modification
The primary mechanism of action for most cathelicidins, such as the human LL-37, involves an electrostatic attraction to the negatively charged components of bacterial membranes. nih.govresearchgate.net Consequently, a primary strategy for bacterial resistance is to alter the net surface charge of their cell envelope to become less negative, thereby electrostatically repelling the cationic peptides. researchgate.net
In Gram-negative bacteria, this is often achieved by modifying the lipid A moiety of lipopolysaccharide (LPS). researchgate.net These bacteria can add positively charged molecules, such as 4-amino-4-deoxy-L-arabinose (L-Ara4N) and phosphoethanolamine (pEtN), to the phosphate (B84403) groups of lipid A. nih.gov This modification reduces the net negative charge of the outer membrane, weakening the binding of cathelicidins and increasing bacterial survival. The addition of acyl chains to lipid A in E. coli and Salmonella spp. has also been identified as crucial for resistance against cathelicidins. researchgate.net
Gram-positive bacteria employ a similar strategy by modifying their teichoic acids. Staphylococcus aureus, for instance, can incorporate D-alanine residues into its wall teichoic acids and lysylates phosphatidylglycerol in its cytoplasmic membrane via the action of the MprF protein. nih.govresearchgate.net These modifications introduce positive charges, which repel cationic peptides like LL-37 and reduce their ability to disrupt the membrane. nih.gov
The table below summarizes key bacterial species and their membrane charge modification mechanisms.
| Bacterial Species | Membrane Component Modified | Modification Mechanism | Reference |
| Pseudomonas aeruginosa | Lipopolysaccharide (LPS) | Addition of L-Ara4N | nih.gov |
| Salmonella enterica | Lipopolysaccharide (LPS) | Addition of L-Ara4N and pEtN | researchgate.net |
| Neisseria spp. | Lipopolysaccharide (LPS) | Constitutive expression of LPS substituted with L-Ara4N | nih.gov |
| Staphylococcus aureus | Teichoic Acids, Phosphatidylglycerol | D-alanylation of teichoic acids, Lysylation of phosphatidylglycerol (MprF) | nih.govresearchgate.net |
Efflux Pump Systems in Response to Cathelin-Related Antimicrobial Peptides
Efflux pumps are transport proteins embedded in bacterial membranes that actively extrude a wide range of toxic substances, including antibiotics and antimicrobial peptides, from the cell. nih.govyoutube.com The overexpression of these pumps is a significant mechanism of multidrug resistance. nih.gov In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family of efflux pumps is particularly effective, spanning both the inner and outer membranes to expel substrates directly into the external environment. nih.gov
Several efflux systems have been implicated in resistance to cathelicidins. In Neisseria gonorrhoeae, the MtrCDE efflux pump contributes to resistance against various antimicrobial compounds, including cationic polypeptides. frontiersin.org Similarly, the MexAB-OprM system in Pseudomonas aeruginosa is known to confer resistance to multiple drugs and can contribute to reduced susceptibility to antimicrobial peptides. youtube.com The increased expression of the AcrAB efflux pump in E. coli and Salmonella, regulated by systems like soxRS, can also lead to reduced susceptibility. frontiersin.org
These pumps prevent cathelicidins from reaching their intracellular or membrane targets by actively reducing their concentration within the cell. youtube.com The genes encoding these pumps can be located on the bacterial chromosome or on mobile genetic elements like plasmids, allowing for their transfer between bacteria. youtube.com
| Efflux Pump System | Bacterial Species | Pump Family | Reference |
| MtrCDE | Neisseria gonorrhoeae | RND | frontiersin.org |
| MexAB-OprM | Pseudomonas aeruginosa | RND | youtube.com |
| AcrAB | Escherichia coli, Salmonella spp. | RND | frontiersin.org |
Proteolytic Degradation of Cathelin-Related Antimicrobial Peptides
A direct and highly effective resistance strategy employed by many pathogenic bacteria is the secretion of proteases that specifically cleave and inactivate cathelicidins. researchgate.net By destroying the peptide, the bacterium eliminates the threat before it can cause membrane damage or other cellular disruption.
Several clinically important pathogens are known to produce such proteases. Staphylococcus aureus secretes a range of proteases, including the metalloproteinase aureolysin and the serine protease V8 (glutamyl endopeptidase), both of which have been shown to efficiently degrade human LL-37 in a time- and concentration-dependent manner. nih.gov The degradation of LL-37 by these enzymes abolishes its antimicrobial activity. nih.gov
Enterococcus faecalis, Streptococcus pyogenes, and Proteus mirabilis are other examples of bacteria capable of synthesizing specific proteinases to degrade cathelicidins. researchgate.net In the context of periodontal disease, the gingipain proteases produced by Porphyromonas gingivalis are known to be potent virulence factors that can degrade host immune components, including antimicrobial peptides.
The table below lists some bacterial proteases and their cathelicidin targets.
| Bacterial Species | Protease | Cathelicidin Target | Reference |
| Staphylococcus aureus | Aureolysin (metalloproteinase) | LL-37 | nih.gov |
| Staphylococcus aureus | V8 Protease (glutamyl endopeptidase) | LL-37 | nih.gov |
| Vibrio anguillarum | Extracellular proteases (ECPs) | Cod cathelicidin (codCath) | researchgate.net |
| Aeromonas salmonicida | Extracellular proteases (ECPs) | Cod cathelicidin (codCath) | researchgate.net |
| Aeromonas hydrophila | Extracellular proteases (ECPs) | Cod cathelicidin (codCath) | researchgate.net |
Biofilm-Mediated Resistance to Cathelin-Related Antimicrobial Peptides
Biofilms are structured communities of bacterial cells encased in a self-produced extracellular polymeric substance (EPS) matrix. nih.gov This mode of growth confers a high level of resistance to a wide range of antimicrobial agents, including cathelicidins. nih.govmdpi.com Resistance within a biofilm is multifactorial.
First, the dense EPS matrix, composed of polysaccharides, proteins, and extracellular DNA (eDNA), can act as a physical barrier. It can prevent or slow the penetration of antimicrobial peptides, effectively sequestering them before they can reach the bacterial cells within the biofilm. nih.gov The negatively charged components of the EPS matrix can bind the cationic cathelicidins, neutralizing them.
Second, the physiological state of bacteria within a biofilm is markedly different from their planktonic (free-swimming) counterparts. Bacteria in the deeper layers of a biofilm often exist in a slow-growing or dormant state, which makes them less susceptible to antimicrobials that target active metabolic processes.
Third, the biofilm environment can trigger the expression of specific resistance genes. For example, studies on Staphylococcus aureus have shown that biofilm formation involves proteins like the biofilm-associated protein (Bap), which contributes to the structural integrity and resistance of the biofilm. nih.gov While the human cathelicidin LL-37 can inhibit the formation of S. aureus biofilms and even disrupt preformed ones at certain concentrations, the concentrations required are often higher than those needed to kill planktonic bacteria. nih.govnih.gov Some synthetic derivatives of LL-37, such as 17BIPHE2, have shown enhanced ability to disrupt established S. aureus biofilms. nih.gov
Biosynthesis, Processing, and Regulation of Cathelin Related Antimicrobial Peptides
Gene Organization and Expression of Cathelin-Related Antimicrobial Peptide Genes
The genetic blueprint for CAMPs is characterized by a conserved structure that ensures the proper synthesis of the precursor protein.
Exon-Intron Structure and Conserved Domains (Cathelin-like Domain)
The genes encoding cathelicidin (B612621) antimicrobial peptides typically exhibit a conserved four-exon and three-intron structure. researchgate.netnih.govnih.gov Exons 1, 2, and 3 encode the N-terminal signal peptide and the highly conserved pro-sequence known as the cathelin-like domain (CLD). researchgate.netnih.govnih.govresearchgate.net This cathelin-like domain is a defining feature of this peptide family and shows significant homology to cathelin, a cysteine protease inhibitor. nih.govnih.govresearchgate.net The CLD is crucial for the proper folding and trafficking of the precursor protein and is constrained by two invariant disulfide bonds. nih.govnih.gov
In contrast, exon 4 encodes the C-terminal domain, which, after proteolytic cleavage, becomes the mature, biologically active antimicrobial peptide. researchgate.netnih.govnih.gov This C-terminal region is highly variable in its amino acid sequence and structure, giving rise to a diverse array of peptides with different antimicrobial specificities and functions. nih.govnih.gov This structural organization, with a conserved pro-domain and a variable active peptide domain, allows for the generation of a wide range of defense molecules from a common genetic framework. nih.govnih.gov In some species, such as cattle and pigs, multiple cathelicidin genes are found clustered together on a chromosome. nih.govnih.gov
Post-Translational Modifications and Maturation Pathways (e.g., Proteolytic Cleavage)
Cathelicidins are synthesized as inactive precursors, or pro-peptides, which require a series of post-translational modifications to become active. nih.govnih.gov These precursors are stored in the secondary granules of neutrophils and other immune cells. nih.govyoutube.com
The primary activation step is proteolytic cleavage, where an enzyme, such as neutrophil elastase, removes the N-terminal cathelin-like domain, releasing the C-terminal mature antimicrobial peptide. nih.govyoutube.com This cleavage is essential for the peptide to exert its antimicrobial function, as the pro-form is generally inactive. nih.govyoutube.com For example, in humans, the precursor protein hCAP18 is cleaved to produce the active peptide LL-37. youtube.comwikipedia.org
Transcriptional and Translational Regulation of this compound Production
The production of CAMPs is not constitutive but is instead tightly regulated at both the transcriptional and translational levels, allowing for a rapid response to infection and other stimuli.
Role of Inducible Factors (e.g., Microbial Components, Cytokines, Vitamin D)
The expression of cathelicidin genes is strongly induced by a variety of factors, signaling the presence of pathogens or inflammation.
Microbial Components: Bacterial products, such as lipopolysaccharide (LPS) from Gram-negative bacteria and lipoteichoic acid (LTA) from Gram-positive bacteria, are potent inducers of CAMP expression. nih.govasm.org Activation of Toll-like receptors (TLRs) by these microbial components triggers downstream signaling pathways that lead to increased CAMP transcription. nih.govnih.gov
Cytokines: Pro-inflammatory cytokines, such as Interleukin-6 (IL-6), play a significant role in upregulating cathelicidin gene expression, particularly in bone marrow cells. nih.govasm.org This indicates a link between the broader inflammatory response and the specific production of these antimicrobial peptides. However, some cytokines, like the Th2 cytokines IL-4 and IL-13, have been shown to down-regulate CAMP expression. nih.gov
Vitamin D: The active form of vitamin D, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), is a key regulator of human cathelicidin (CAMP) gene expression. nih.govnih.govbioscientifica.commdpi.com This induction is mediated by the vitamin D receptor (VDR) and is a crucial part of the innate immune response in humans, particularly in epithelial cells and macrophages. nih.govfrontiersin.org This regulation appears to be a specific adaptation in primates, as it is not conserved in other mammals. nih.gov
Signaling Pathways Involved in this compound Expression (e.g., NF-κB, C/EBPα, TLRs)
Several key signaling pathways converge to control the expression of cathelicidin genes.
Toll-like Receptors (TLRs): TLRs are pattern recognition receptors that recognize microbial components and initiate an immune response. conicet.gov.arfrontiersin.org TLR activation, for instance by LPS (via TLR4) or bacterial DNA (via TLR9), can lead to the induction of cathelicidin expression. nih.govconicet.gov.arnih.gov Interestingly, the cathelicidin peptide LL-37 can, in turn, modulate the expression of TLRs, creating a complex feedback loop. nih.govnih.govfrontiersin.org
NF-κB (Nuclear Factor-kappa B): The NF-κB signaling pathway is a central regulator of inflammation and immunity. youtube.com While the promoter region of the human CAMP gene lacks a classical NF-κB binding site, NF-κB activation is crucial for the induction of CAMP expression in response to certain stimuli, such as endoplasmic reticulum (ER) stress. nih.gov In some contexts, NF-κB may play a negative regulatory role. nih.gov
C/EBPα (CCAAT/enhancer-binding protein α): C/EBPα is a transcription factor that has been identified as a potent enhancer of human CAMP gene transcription, particularly in lung epithelial cells. nih.gov It cooperates with the vitamin D receptor (VDR) to regulate CAMP expression. nih.gov A C/EBP binding site has been identified adjacent to the vitamin D response element (VDRE) in the CAMP promoter, and the interaction between these two factors is critical for a robust transcriptional response. nih.gov
Hormonal and Environmental Factors Influencing this compound Expression
Beyond the direct signals of infection and inflammation, other systemic and environmental factors can influence CAMP levels.
Hormones: As discussed, the steroid hormone vitamin D is a primary hormonal regulator of CAMP expression in humans. nih.govfrontiersin.org This link underscores the importance of nutritional status for a properly functioning innate immune system. Other hormones may also play a role, though this is a less explored area.
Environmental Factors: External stressors and dietary components can also impact cathelicidin production. For example, endoplasmic reticulum (ER) stress, which can be induced by various cellular insults, has been shown to increase CAMP expression through an NF-κB-C/EBPα-dependent pathway. nih.gov Certain dietary compounds, such as the stilbenoid resveratrol (B1683913) and the isoflavone (B191592) genistein, have been found to induce LL-37 expression in human keratinocytes. mdpi.com Glucose concentrations have also been shown to affect the expression of cathelicidins. mdpi.com
Synthetic and Recombinant Production Methodologies for Cathelin Related Antimicrobial Peptides
Solid-Phase Peptide Synthesis Approaches for Cathelin-Related Antimicrobial Peptides
Solid-phase peptide synthesis (SPPS) is a cornerstone for the chemical synthesis of CAMPs, allowing for the creation of peptides with defined sequences and modifications. nih.govcreative-peptides.com This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. creative-peptides.com
The most prevalent SPPS chemistry used for CAMP synthesis is Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. nih.govnih.gov This approach utilizes the Fmoc group to protect the α-amino group of the incoming amino acid. The synthesis cycle involves:
Deprotection: Removal of the Fmoc group from the resin-bound amino acid using a mild base, typically piperidine in dimethylformamide (DMF).
Activation and Coupling: The next Fmoc-protected amino acid is activated by a coupling reagent (e.g., HATU, HBTU) and then coupled to the deprotected amino group of the resin-bound peptide. researchgate.net
Washing: The resin is washed to remove excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled. For instance, the human cathelicidin (B612621) LL-37 has been successfully synthesized using Fmoc-SPPS. researchgate.netnih.gov A study on the synthesis of cathelicidin-PY, a 29-residue disulfide-cyclized peptide, detailed the use of rapid flow Fmoc-SPPS for the assembly of the linear sequence. nih.gov
Another, less common, approach is Boc (tert-butyloxycarbonyl) chemistry. This method employs the acid-labile Boc group for Nα-protection and typically uses stronger acids, such as trifluoroacetic acid (TFA), for deprotection. While effective, the harsher conditions of Boc chemistry can sometimes lead to side reactions and degradation of sensitive peptide sequences.
Following chain assembly, the peptide is cleaved from the resin, and side-chain protecting groups are removed, usually with a strong acid cocktail (e.g., TFA with scavengers). nih.gov The crude peptide is then purified, most commonly by reversed-phase high-performance liquid chromatography (RP-HPLC). nih.gov
Table 1: Comparison of SPPS Chemistries for CAMP Synthesis
| Feature | Fmoc Chemistry | Boc Chemistry |
| Nα-Protecting Group | 9-fluorenylmethyloxycarbonyl (Fmoc) | tert-butyloxycarbonyl (Boc) |
| Deprotection Condition | Mild base (e.g., Piperidine) | Strong acid (e.g., TFA) |
| Cleavage from Resin | Strong acid (e.g., TFA) | Strong acid (e.g., HF) |
| Advantages | Milder conditions, easier automation | Can be better for certain sequences |
| Disadvantages | Potential for side reactions with certain amino acids | Harsher conditions, potential for peptide degradation |
Recombinant Expression Systems for Cathelin-Related Antimicrobial Peptides
Recombinant DNA technology offers a cost-effective and scalable alternative to chemical synthesis for producing CAMPs. Various expression systems have been utilized, each with its own set of advantages and disadvantages.
Bacterial Systems (e.g., Escherichia coli) : E. coli is a widely used host for recombinant protein production due to its rapid growth, high expression levels, and well-established genetic tools. nih.gov However, the cationic and amphipathic nature of CAMPs can be toxic to the host cells. To overcome this, CAMPs are often expressed as fusion proteins with a carrier protein (e.g., thioredoxin, glutathione S-transferase) that masks their toxicity. nih.govnih.gov Following expression, the fusion protein is purified, and the CAMP is cleaved from the carrier protein using a specific protease. For example, a modified cathelicidin-BF peptide was successfully expressed in E. coli as a fusion with thioredoxin. nih.gov Human cathelicidin LL-37 has also been produced in E. coli as a thioredoxin fusion protein. nih.gov
Yeast Systems (e.g., Pichia pastoris, Saccharomyces cerevisiae) : Yeast expression systems combine the benefits of microbial fermentation (fast growth, high yields) with the ability to perform some post-translational modifications characteristic of eukaryotic cells. researchgate.netresearchgate.net Pichia pastoris is particularly popular for its ability to secrete recombinant proteins into the culture medium, which simplifies purification. nih.govnih.gov Fowlicidin-2, a chicken cathelicidin, was successfully expressed and secreted using P. pastoris. nih.gov Yeast systems can also be engineered to produce a variety of antimicrobial peptides. researchgate.netnih.gov
Mammalian Systems : Mammalian cell lines can also be used to express CAMPs, ensuring proper folding and post-translational modifications. For instance, the expression and secretion of cathelicidin have been observed in murine mammary glands and human milk, indicating the natural capacity of mammalian systems to produce these peptides. nih.govresearchgate.net However, the complexity and high cost of mammalian cell culture limit its use for large-scale production of CAMPs.
Table 2: Overview of Recombinant Expression Systems for CAMPs
| Expression System | Host Organism | Advantages | Disadvantages | Example CAMPs |
| Bacterial | Escherichia coli | High yield, rapid growth, low cost | Potential for inclusion bodies, endotoxin (B1171834) contamination, peptide toxicity | Cathelicidin-BF, LL-37 nih.govnih.gov |
| Yeast | Pichia pastoris | High yield, secretion of protein, some post-translational modifications | Potential for hyperglycosylation | Fowlicidin-2, Thanatin nih.govnih.gov |
| Mammalian | CHO, HEK293 cells | Proper folding and post-translational modifications | High cost, complex culture conditions, lower yield | hCAP18/LL-37 nih.gov |
Purification and Characterization of Synthesized and Recombinant Cathelin-Related Antimicrobial Peptides
Regardless of the production method, purification and characterization are critical steps to ensure the identity, purity, and activity of the final peptide product.
Purification:
The primary method for purifying both synthetic and recombinant CAMPs is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . nih.govnih.gov This technique separates peptides based on their hydrophobicity. For recombinant peptides, initial purification steps may precede RP-HPLC. For instance, if the CAMP is expressed as a His-tagged fusion protein, affinity chromatography (e.g., Ni-NTA) is used to capture the fusion protein. nih.govmdpi.com Following cleavage of the fusion tag, another round of chromatography, often size-exclusion chromatography , can be employed to separate the CAMP from the larger carrier protein and the protease. nih.govresearchgate.net
Characterization:
A suite of analytical techniques is used to characterize the purified CAMPs:
Mass Spectrometry (MS) : Techniques like MALDI-TOF or ESI-MS are used to confirm the molecular weight of the peptide, verifying that the correct sequence has been synthesized or expressed. nih.gov
Amino Acid Analysis : This technique determines the amino acid composition of the peptide, providing further confirmation of its identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for determining the three-dimensional structure of peptides in solution. nih.govnih.gov Studies on LL-37 in dodecylphosphocholine (B1670865) (DPC) micelles have revealed a helix-break-helix conformation. nih.govacs.orgacs.org
Circular Dichroism (CD) Spectroscopy : CD spectroscopy is used to analyze the secondary structure of the peptide (e.g., α-helix, β-sheet content) and how it changes in different environments, such as in the presence of membrane-mimicking micelles. nih.govnih.gov
Antimicrobial Activity Assays : The biological activity of the purified CAMP is confirmed by testing its ability to inhibit the growth of various microorganisms using methods like broth microdilution to determine the minimum inhibitory concentration (MIC). nih.gov
Challenges in Large-Scale Production of Cathelin-Related Antimicrobial Peptides
Despite the advancements in synthetic and recombinant production methods, several challenges hinder the large-scale and cost-effective manufacturing of CAMPs for therapeutic applications. nih.govresearchgate.net
Low Yields : Achieving high yields of pure, active peptide can be challenging. In SPPS, incomplete coupling reactions and side reactions can lead to a heterogeneous product and lower yields of the desired peptide. In recombinant systems, factors such as peptide toxicity to the host, proteolytic degradation, and difficulties in protein folding and purification can all contribute to low final yields. researchgate.net
Purification Complexity : The purification of CAMPs can be complex and time-consuming. Their amphipathic nature can lead to aggregation, making them difficult to handle and purify. researchgate.net The removal of process-related impurities, such as endotoxins from bacterial expression systems, is critical for therapeutic applications and adds another layer of complexity and cost to the purification process. nih.gov
Stability and Formulation : CAMPs can be susceptible to proteolytic degradation, which limits their in vivo stability. Developing stable formulations that protect the peptide from degradation and deliver it effectively to the target site is a significant challenge. nih.gov
Addressing these challenges through the optimization of production processes, the development of more efficient purification strategies, and the design of more stable and potent CAMP analogues will be crucial for the successful clinical translation of these promising therapeutic agents. nih.gov
Analytical and Methodological Approaches for Cathelin Related Antimicrobial Peptide Research
Spectroscopic Techniques for Structural Analysis (e.g., Circular Dichroism, NMR, Fluorescence)
Spectroscopic methods are fundamental for elucidating the three-dimensional structure of cathelicidin-derived peptides, which is intrinsically linked to their function.
Circular Dichroism (CD) spectroscopy is widely used to analyze the secondary structure of CAMPs in various environments. nih.gov Most linear CAMPs, such as the human cathelicidin (B612621) LL-37 and the mouse CRAMP, are typically unstructured or in a random coil conformation in aqueous solutions. nih.govmdpi.com However, upon interaction with membrane-mimicking environments like sodium dodecyl sulfate (B86663) (SDS) micelles, trifluoroethanol (TFE), or lipid vesicles, they adopt a more defined secondary structure, most commonly an α-helix. nih.govnih.govmdpi.comnih.gov For instance, CD spectra of the duck cathelicidin dCATH showed a random coil in phosphate-buffered saline (PBS) but transitioned to an α-helical structure in the presence of SDS and TFE. nih.gov This conformational change is considered a critical step for the peptide's interaction with and disruption of bacterial cell membranes. nih.gov CD spectra for α-helical structures are characterized by distinct negative bands around 208 and 222 nm and a positive band near 192 nm. mdpi.comomicsonline.org
Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution, atomic-level structural information. nih.govresearchgate.net Both solution-state and solid-state NMR are powerful tools for studying CAMPs. nih.gov Solution NMR, often using detergent micelles like dodecylphosphocholine (B1670865) (DPC) as a membrane mimetic, has been used to solve the three-dimensional structures of peptides like LL-37 and CRAMP. nih.govnih.govacs.org The structure of LL-37 in DPC micelles was determined to be a helix-break-helix conformation, where the peptide adsorbs to the micelle surface. nih.govacs.org The structure of CRAMP in a TFE/water solution was found to consist of two amphipathic α-helices connected by a flexible region. nih.gov Solid-state NMR can be used to determine the orientation of peptides within lipid bilayers, providing insights into their membrane disruption mechanisms. researchgate.netnih.gov
Fluorescence spectroscopy , particularly using probes like 1-anilinonaphthalene-8-sulfonic acid (ANS), is employed to study peptide-membrane interactions. nih.gov The tryptophan blue shift assay is another fluorescence-based method that can indicate whether a peptide is interacting with environments of different polarity, such as lipid bilayers or gelatin. mdpi.com
| Technique | Application in CAMP Research | Key Findings Example (LL-37/CRAMP) |
| Circular Dichroism (CD) | Determination of secondary structure (e.g., α-helix, β-sheet, random coil) in different environments. nih.govnih.gov | Peptides are largely unstructured in aqueous solution but fold into α-helical conformations in membrane-mimetic environments (TFE, SDS). nih.govnih.gov |
| Nuclear Magnetic Resonance (NMR) | High-resolution 3D structure determination in solution (micelles) or solid-state (bilayers). researchgate.netnih.gov | LL-37 adopts a helix-break-helix structure in DPC micelles. nih.gov CRAMP consists of two α-helices connected by a flexible linker. nih.gov |
| Fluorescence Spectroscopy | Studying peptide binding and insertion into membranes using fluorescent probes (e.g., ANS). nih.gov | The ANS uptake assay can monitor the permeabilization of the bacterial outer membrane by CAMPs. nih.gov |
Microscopic Techniques for Membrane Interaction Studies (e.g., TEM, SEM, AFM)
Microscopic techniques allow for the direct visualization of the morphological changes induced by CAMPs on bacterial cells, providing compelling evidence of their membrane-disruptive mechanisms.
Scanning Electron Microscopy (SEM) is used to observe the surface topography of bacteria after peptide treatment. Studies on E. coli and S. aureus treated with the duck cathelicidin dCATH revealed significant changes; untreated cells appeared plump with smooth surfaces, whereas peptide-treated cells became shrunken, with roughened and disrupted surfaces. nih.gov Similarly, SEM analysis of E. coli treated with cathelicidin-derived peptides BotrAMP14 and CrotAMP14 showed the formation of holes and fissures on the bacterial outer membrane within minutes of exposure. nih.gov
Transmission Electron Microscopy (TEM) provides higher resolution images, allowing for the visualization of internal cellular changes. Following treatment with novel hybrid cathelicidin peptides (CTPs), S. aureus cells showed significant internal damage, including the aggregation of DNA and cohesion of ribosomes, with blurred or disappearing boundaries between the cell wall and membrane. nih.gov
Atomic Force Microscopy (AFM) can be used to study peptide-membrane interactions at the nanoscale, providing information on how peptides alter the surface structure and integrity of lipid bilayers.
| Technique | Application in CAMP Research | Observed Effects on Bacteria (e.g., E. coli, S. aureus) |
| Scanning Electron Microscopy (SEM) | Visualization of changes to the bacterial cell surface morphology. nih.govnih.gov | Membrane shrinkage, roughening, disruption, and formation of holes or fissures. nih.govnih.gov |
| Transmission Electron Microscopy (TEM) | Observation of internal cellular damage and disruption of membrane layers. nih.gov | Blurred cell boundaries, DNA aggregation, and ribosome cohesion. nih.gov |
| Atomic Force Microscopy (AFM) | High-resolution imaging of peptide-induced changes on membrane surfaces. | Provides data on membrane thinning, pore formation, and peptide aggregation on the bilayer. |
Biophysical Assays for Membrane Permeabilization and Interaction
A variety of biophysical assays are employed to quantify the ability of CAMPs to permeabilize and interact with bacterial membranes, which is believed to be their primary mode of antimicrobial action. ubc.ca These assays often use model membrane systems like liposomes or whole bacterial cells.
The N-phenyl-1-naphthylamine (NPN) uptake assay is a common method to assess the permeabilization of the Gram-negative outer membrane. nih.gov NPN is a fluorescent probe that is weakly fluorescent in aqueous environments but becomes highly fluorescent upon entering the hydrophobic interior of a damaged membrane. An increase in fluorescence intensity indicates that the peptide has disrupted the outer membrane, allowing NPN to enter. mdpi.com
Cytoplasmic membrane depolarization assays measure a peptide's ability to disrupt the electrochemical gradient across the inner bacterial membrane. nih.gov All three ovine cathelicidins—SMAP29, OaBac5mini, and OaBac7.5mini—were shown to cause some level of cytoplasmic membrane depolarization in E. coli, confirming they can traverse the outer membrane and act on the inner membrane. nih.gov
Dye leakage assays from liposomes are also widely used. These assays involve encapsulating a fluorescent dye within lipid vesicles that mimic bacterial or mammalian cell membranes. The addition of a membrane-active peptide causes the release of the dye into the surrounding buffer, which can be measured as an increase in fluorescence. ubc.ca This method helps to determine the peptide's lytic activity and its selectivity for different lipid compositions (e.g., anionic bacterial vs. zwitterionic mammalian membranes). nih.gov The mechanism of membrane disruption is often described as following a "carpet-type" model, where peptides accumulate on the membrane surface before causing disruption. acs.orgfrontiersin.org
Proteomic and Transcriptomic Profiling in Response to Cathelin-Related Antimicrobial Peptides
Investigating the cellular response to CAMPs at the level of gene and protein expression provides a deeper understanding of their immunomodulatory roles beyond direct microbial killing.
Transcriptomic analysis , often using techniques like reverse transcription-polymerase chain reaction (RT-PCR), is used to measure changes in gene expression. nih.gov Studies on the mouse cathelicidin (mCRAMP) have shown that it can regulate the adaptive immune response. For example, B cells from mice lacking the Camp gene (Camp−/−) produced less IgG1 and IgE. nih.gov When mCRAMP was added back to these cells, the production of these antibodies was restored to normal levels, suggesting that mCRAMP positively regulates antibody production in an IL-4-dependent manner. nih.gov Furthermore, RT-PCR has demonstrated that various immune cells, including B cells and T cells, produce Camp mRNA, indicating they are a source of the peptide. nih.gov Further transcriptomic studies are needed to fully map the expression patterns of different cathelicidins during infection. nih.gov
Proteomic analysis can identify changes in the protein landscape of cells or tissues in response to CAMP treatment. While this is a developing area in CAMP research, it holds the potential to uncover novel pathways and proteins that are modulated by these peptides, further elucidating their roles in inflammation, wound healing, and immune signaling.
In Vitro and Ex Vivo Models for Efficacy Assessment (e.g., Solution Killing Assays, Radial Diffusion Assays, Cell-Based Assays)
A range of standardized in vitro and ex vivo assays are essential for determining the antimicrobial efficacy and spectrum of activity of cathelicidin peptides.
Solution killing assays , such as the broth microdilution assay, are used to determine the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of a peptide that completely inhibits the visible growth of a microorganism after overnight incubation. mdpi.com This is a standard method for assessing the potency of an antimicrobial agent against a panel of bacteria. nih.govnih.gov Time-kill assays are a variation where bacterial viability is measured at different time points after peptide exposure, providing insight into the speed of killing. nih.gov
Radial diffusion assays are another common method for evaluating antimicrobial activity. nih.govnih.gov In this assay, bacteria are incorporated into an agarose (B213101) gel, and the peptide is added to a well punched into the gel. The peptide diffuses outwards, creating a concentration gradient. After incubation, a clear zone of growth inhibition appears around the well, and the diameter of this zone is proportional to the peptide's antimicrobial activity. nih.govpsu.edu This assay can be modified to test activity under different conditions, such as varying salt concentrations, to assess the peptide's robustness. nih.govpsu.edu
Cell-based assays using keratinocytes or other epithelial cells can be used to assess the antimicrobial contribution of endogenously produced cathelicidins. For instance, studies have shown that human keratinocytes can produce cathelicidin and exhibit direct antimicrobial activity against skin pathogens like S. aureus. researchgate.net
| Assay Type | Principle | Information Gained |
| Solution Killing Assay (Broth Microdilution) | Serial dilutions of a peptide are incubated with a standard inoculum of bacteria in liquid broth. mdpi.com | Determines the Minimum Inhibitory Concentration (MIC) of the peptide. nih.govnih.gov |
| Radial Diffusion Assay | A peptide diffuses from a well into an agar (B569324) gel containing bacteria, creating a zone of inhibition. nih.gov | Provides a measure of antimicrobial potency, often used to compare different peptides or conditions (e.g., salt sensitivity). nih.govpsu.edu |
| Luminescence-Based Assay | Uses genetically modified bacteria that produce light; a decrease in luminescence indicates bacterial killing. psu.edu | Determines the 50% effective concentration (EC50) and allows for rapid screening. psu.edu |
Immunoassays for Detection and Quantification (e.g., ELISA)
Immunoassays are critical for the sensitive and specific detection and quantification of CAMPs in various biological fluids and tissues, which is vital for studying their physiological and pathological roles.
Enzyme-Linked Immunosorbent Assay (ELISA) is the most common immunoassay for this purpose. mybiosource.comavivasysbio.cominnov-research.com Commercial ELISA kits are available for the quantitative determination of human CAMP (hCAP18/LL-37) and its mouse ortholog, mCRAMP. mybiosource.comavivasysbio.comantibodies-online.com These assays are typically based on the sandwich or competitive immunoassay principle. avivasysbio.comantibodies-online.com
In a sandwich ELISA , the target peptide in a sample (e.g., serum, plasma, cell culture supernatants) is captured by an antibody coated on a microplate. innov-research.comantibodies-online.com A second, biotin-conjugated detection antibody is then added, followed by an enzyme-linked avidin (B1170675) and a substrate to produce a colorimetric signal that is directly proportional to the amount of cathelicidin present. innov-research.comantibodies-online.com
In a competitive ELISA , the sample peptide competes with a fixed amount of labeled (e.g., biotinylated) peptide for binding to a limited number of capture antibodies. avivasysbio.com In this format, the resulting signal is inversely proportional to the concentration of the peptide in the sample. avivasysbio.com
These assays allow researchers to measure cathelicidin levels in diverse samples, such as serum, plasma, tissue homogenates, and cell culture supernatants, linking their expression levels to various disease states and immune responses. mybiosource.cominnov-research.comantibodies-online.com
| ELISA Kit Example | Target | Principle | Sample Types | Detection Range |
| Human CAMP ELISA Kit | Human Cathelicidin Antimicrobial Peptide (CAMP) | Sandwich ELISA innov-research.comantibodies-online.com | Serum, plasma, tissue homogenates, cell culture supernatants innov-research.comantibodies-online.com | e.g., 0.156-10 ng/mL innov-research.com |
| Mouse Camp ELISA Kit | Mouse Cathelin-related antimicrobial peptide (mCRAMP) | Competitive ELISA avivasysbio.com | Serum, plasma, tissue homogenates, cell culture supernatants avivasysbio.com | e.g., 0.091 ng/mL (lower limit) avivasysbio.com |
Evolutionary and Comparative Biology of Cathelin Related Antimicrobial Peptides
Phylogenetic Analysis of Cathelicidin (B612621) Gene Families and Cathelin-Related Antimicrobial Peptides
Cathelicidins are defined by a shared molecular architecture: a precursor molecule, or prepropeptide, that consists of a signal peptide, a highly conserved "cathelin" domain, and a highly variable C-terminal mature antimicrobial peptide domain. nih.govcore.ac.uknih.gov The remarkable conservation of the cathelin domain, which shows sequence similarity to the cystatin superfamily of cysteine proteinase inhibitors, has been instrumental in identifying members of this family across a broad range of species. core.ac.uk
The gene structure for cathelicidins is notably conserved, typically comprising four exons. nih.govnih.gov
Exon 1: Encodes the signal peptide.
Exons 2 and 3: Code for the conserved cathelin domain.
Exon 4: Encodes the highly variable mature antimicrobial peptide. nih.gov
Phylogenetic analyses, often constructed using the neighbor-joining method based on the aligned amino acid sequences of the conserved prepro-regions (signal peptide and cathelin domain), have been crucial for unraveling the evolutionary relationships between cathelicidins from different species. researchgate.netresearchgate.net These studies reveal that cathelicidin genes in mammals and birds likely evolved from a common ancestral gene before the divergence of these two major vertebrate lineages. nih.govnih.gov It is hypothesized that "classic" mammalian cathelicidins, which exhibit high homology in the cathelin domain, may have arisen from duplications of an ancestral gene after the split between mammals and birds. nih.gov
In the genomes of species like sheep, cows, pigs, and chickens, cathelicidin genes are often found organized in clusters, suggesting their origin from tandem duplication events. nih.govresearchgate.net For instance, in the chicken, three cathelicidin genes—fowlicidin-1, -2, and -3—are densely clustered within a 7.5-kb region on chromosome 2p. researchgate.net
Conservation and Diversification Across Vertebrate Species
The evolutionary tale of cathelicidins is one of a striking contrast between conservation and hypervariability. The N-terminal cathelin domain is remarkably conserved across vertebrate species, from fish and amphibians to birds and mammals. researchgate.netnih.gov This conservation underscores its fundamental role, which may include guiding the correct folding of the precursor, acting as a proteinase inhibitor, and neutralizing the cytotoxicity of the mature peptide before its secretion. core.ac.uknih.gov The cathelin domain typically contains four conserved cysteine residues that form two disulfide bonds, a feature consistently observed in amphibian cathelicidins, among others. researchgate.net
In stark contrast, the C-terminal mature peptide domain, the effector part of the molecule, displays immense diversification. core.ac.ukresearchgate.net This high degree of variation in amino acid sequence, length, and structure is a direct reflection of the diverse pathogenic challenges faced by different species in their specific environments. nih.govuu.nl This diversification allows the mature peptides to adopt various structures—such as α-helices, β-sheets, or extended polyproline helices—which are critical for their broad-spectrum antimicrobial activity. core.ac.uk
This pattern of a conserved pro-sequence and a variable mature peptide is a common theme in the evolution of antimicrobial peptides, allowing for the rapid evolution of the "business end" of the molecule while maintaining essential ancestral functions in the pro-domain. core.ac.uk
Table 1: Comparison of Cathelicidin Features Across Vertebrate Classes
| Feature | Mammals | Birds | Amphibians |
|---|---|---|---|
| Gene Number | Varies; single gene in humans and mice, multiple in cattle, sheep, pigs. nih.gov | Typically a small number of genes (e.g., four identified in chickens). nih.gov | Variable; examples include cathelicidin-HR and Ll-CATH. researchgate.net |
| Cathelin Domain | Highly conserved "classic" cathelin domain. nih.gov | Conserved, but distinct from "classic" mammalian type. nih.gov | Conserved, with four characteristic cysteines. researchgate.net |
| Mature Peptide | Highly diverse in sequence and structure. Examples include LL-37 in humans. | Diverse; examples include fowlicidins. researchgate.net | Highly variable between species. researchgate.net |
| Genomic Org. | Often found in gene clusters. nih.gov | Found in a gene cluster with three subfamilies. nih.gov | Less characterized, but distinct genes identified. researchgate.net |
Gene Duplication and Neofunctionalization Events
Gene duplication is a fundamental engine of evolutionary innovation, and the cathelicidin family is a classic example of its impact. nih.govharvard.edu The presence of cathelicidin gene clusters in many species is strong evidence of repeated tandem duplication events throughout their evolutionary history. nih.govnih.gov
Following a gene duplication event, several outcomes are possible. Initially, the redundant gene copy may be lost or become a non-functional pseudogene . nih.govnih.gov This has been observed in the genomes of the forest musk deer and cattle, where independent pseudogenization events have occurred after the divergence of these species. nih.gov
Alternatively, the duplicated gene can be preserved, providing the raw material for evolutionary novelty through processes like neofunctionalization . nih.gov In this process, one copy of the gene retains the original, essential function, freeing the other copy to accumulate mutations. nih.gov Over time, these mutations can lead to the evolution of a completely new function. nih.govnih.gov While the original cathelicidin might have had a primary antimicrobial role, a duplicated version could evolve to specialize in other functions now known to be associated with cathelicidins, such as immunomodulation, wound healing, or angiogenesis. core.ac.uk
Another possible fate is subfunctionalization , where the two gene copies partition the ancestral functions between them. nih.gov For example, different duplicated cathelicidin genes might be expressed in different tissues or at different developmental stages, or they might specialize in targeting different classes of microbes.
The expansion of the cathelicidin gene family in certain lineages, such as in ruminants like cattle and sheep, is thought to be an adaptive response to the high pathogen loads associated with their digestive systems and environments. nih.govnih.gov These gene duplication and subsequent diversification events have endowed these species with a larger and more varied arsenal (B13267) of antimicrobial peptides, enhancing their innate immune defenses. nih.gov
Pre Clinical Therapeutic Prospects of Cathelin Related Antimicrobial Peptides
Applications in Animal Models of Bacterial Infections
The protective effects of cathelicidin-related peptides have been extensively documented in various animal models of bacterial infection. In mice, the absence of the sole cathelicidin (B612621), CRAMP, leads to increased susceptibility to skin infections, with significantly larger lesions from Group A Streptococcus (GAS) compared to wild-type mice. pnas.org Conversely, enhancing the expression of cathelicidins has been shown to improve resistance to GAS infection. pnas.org
The human cathelicidin, LL-37, has demonstrated efficacy in a mouse model of MRSA-infected surgical wounds. nih.gov Topical and systemic application of LL-37 resulted in reduced bacterial counts, comparable to the antibiotic teicoplanin, and promoted wound healing through increased re-epithelialization and angiogenesis. nih.gov In a murine sepsis model induced by cecal ligation and puncture (CLP), administration of LL-37 significantly improved survival by reducing the bacterial load in both peritoneal exudates and blood. nih.gov This protective effect was linked to the peptide's ability to induce the release of microvesicles from neutrophils that possessed antibacterial properties. nih.gov Furthermore, in a mouse model of systemic infection with multidrug-resistant Acinetobacter baumannii, all infected mice that received LL-37 survived, with no bacteria detected in their blood samples. nih.gov The peptide has also shown potent and rapid killing of both extracellular and intracellular Staphylococcus aureus in infection models involving osteoblasts. nih.gov
Table 1: Efficacy of Cathelin-Related Peptides in Bacterial Infection Animal Models
| Peptide | Animal Model | Bacterial Pathogen | Key Findings | Reference(s) |
|---|---|---|---|---|
| mCRAMP | Mouse | Group A Streptococcus (GAS) | Deficiency increased lesion size; enhanced expression improved resistance. | pnas.org |
| LL-37 | Mouse | Methicillin-resistant S. aureus (MRSA) | Reduced bacterial load in wounds; promoted healing and angiogenesis. | nih.gov |
| LL-37 | Mouse | Acinetobacter baumannii | 100% survival in systemic infection model; cleared bacteria from blood. | nih.gov |
| LL-37 | Mouse | Sepsis (polymicrobial) | Improved survival; reduced bacterial load in peritoneum and blood. | nih.gov |
| SMAP-29 | Lamb | Mannheimia haemolytica | Reduced bacterial concentration in bronchoalveolar lavage fluid. | iastate.edu |
Potential in Fungal Disease Models
The therapeutic potential of cathelicidins extends to fungal infections. In a mouse model of pulmonary infection with Aspergillus fumigatus, treatment with LL-37 resulted in a lower fungal load, reduced pathological damage, and decreased levels of proinflammatory cytokines. nih.gov Furthermore, transgenic mice with enhanced LL-37 expression showed lower susceptibility to A. fumigatus infection, and the peptide also conferred protection in an immunosuppressed mouse model. nih.gov The mechanism appears to involve both direct interaction with the fungus, disrupting cell wall integrity, and the modulation of the host inflammatory response. nih.gov
Studies on Candida albicans, a common cause of opportunistic fungal infections, have also shown promising results. The mouse cathelicidin, CRAMP, was found to be significantly upregulated in a murine model of experimental fungal keratitis caused by C. albicans. karger.com This suggests a role for the peptide in the ocular surface's innate defense against fungal pathogens. karger.com In vitro work supports the direct fungicidal activity of LL-37 against Candida species, including the multidrug-resistant Candida auris, by disrupting the cell membrane and inducing oxidative stress. asm.orgmdpi.com
Exploration in Viral Infection Models
Pre-clinical exploration in viral infection models has indicated a protective role for cathelicidins. Both the human peptide LL-37 and its mouse counterpart CRAMP have been shown to inhibit viral replication in vivo. nih.gov While many studies focus on in vitro activity, evidence from animal models suggests these peptides can be beneficial. For instance, LL-37 has been shown to combat viruses like influenza A by disrupting the viral envelope. frontiersin.orgresearchgate.net The potential for cathelicidins to modulate the immune response during viral infections is also a key area of investigation, with hypotheses that upregulating LL-37 could ameliorate severe inflammatory responses seen in infections like COVID-19. frontiersin.org However, detailed in vivo animal experiments are still needed to fully determine the beneficial effects of LL-37 in various viral infections, such as HIV. researchgate.net
Role in Inflammatory Disease Animal Models
Cathelin-related peptides play a complex, often dual, role in animal models of inflammatory diseases. In a mouse model of oxazolone-induced intestinal colitis, exogenous CRAMP was found to ameliorate the condition. nih.gov Similarly, studies using mice with a conditional knockout of the CRAMP gene (Cnlp) have shown that CRAMP derived from both epithelial and myeloid cells is essential for colon mucosal homeostasis and protection from inflammation. nih.gov Epithelial-derived CRAMP supports the repair of injured mucosa, while myeloid-derived CRAMP is crucial for resisting bacterial invasion during acute inflammation. nih.gov
Conversely, in other inflammatory contexts, these peptides can have pro-inflammatory effects. In a mouse model of ovalbumin-induced allergic airway inflammation, CRAMP exacerbated the condition by enhancing the infiltration of inflammatory cells and the accumulation of pro-inflammatory cytokines. nih.gov In a pristane-induced arthritis model in rats, upregulation of rCRAMP (the rat ortholog of LL-37) was observed. nih.gov Furthermore, in the experimental autoimmune encephalomyelitis (EAE) mouse model, which mimics multiple sclerosis, cathelicidin was found to drive severe disease. plos.org Mice lacking cathelicidin were protected from severe EAE, as the peptide promotes the differentiation of pathogenic Th17 cells. plos.org This highlights that the effect of cathelicidins is highly dependent on the specific disease model and inflammatory microenvironment.
Table 2: Role of Cathelin-Related Peptides in Inflammatory Animal Models
| Peptide | Animal Model | Disease Model | Observed Effect | Reference(s) |
|---|---|---|---|---|
| mCRAMP | Mouse | Oxazolone-induced Colitis | Ameliorated intestinal inflammation. | nih.gov |
| mCRAMP | Mouse | DSS-induced Colitis | Protects colon from inflammation and supports mucosal homeostasis. | nih.gov |
| mCRAMP | Mouse | Allergic Airway Inflammation | Exacerbated inflammation and cytokine accumulation. | nih.gov |
| Cathelicidin | Mouse | Experimental Autoimmune Encephalomyelitis (EAE) | Promoted severe disease by affecting Th17 differentiation. | plos.org |
| rCRAMP | Rat | Pristane-induced Arthritis | Upregulated in the arthritis model. | nih.gov |
Strategies for Delivery and Formulation in Pre-clinical Settings (e.g., Topical Applications, Nanomaterial Integration)
The therapeutic application of cathelicidin-related peptides in pre-clinical settings has been advanced by various delivery and formulation strategies aimed at improving their stability and efficacy. Topical application has proven effective in localized infections. For example, in a mouse model of MRSA-infected wounds, topical treatment with LL-37 was effective in reducing bacterial counts. nih.gov
To overcome limitations such as potential degradation and to enhance bioavailability, integration with nanomaterials is being explored. frontiersin.org Chitosan nanoparticles have been used as a delivery system for LL-37, demonstrating significant antibacterial activity against E. coli and S. aureus. researchgate.net Such nanoformulations hold promise for applications in drug delivery and wound healing. frontiersin.orgresearchgate.net These strategies are critical for translating the therapeutic potential of these peptides into viable treatments by protecting them from degradation and ensuring they reach the target site.
Investigation of Synergistic Therapeutic Combinations in Pre-clinical Studies
A promising pre-clinical strategy involves combining cathelicidin-related peptides with conventional antibiotics to enhance antimicrobial efficacy, particularly against resistant pathogens. mdpi.commdpi.com LL-37 has been shown to have synergistic effects with multiple classes of antibiotics, including those that inhibit protein synthesis, such as gentamicin (B1671437) and azithromycin. nih.gov
In a notable pre-clinical study using the Galleria mellonella (wax worm) model, the combination of LL-37 and Polymyxin B (PMB) retained its antibacterial capacity in vivo. mdpi.com This combination was highly synergistic against E. coli and also showed efficacy against P. aeruginosa. mdpi.com The synergy often allows for lower concentrations of both agents, which could potentially reduce toxicity. mdpi.com Such combinations are effective not only against planktonic bacteria but have also demonstrated significant activity in preventing the formation of and eradicating pre-existing biofilms of E. coli and P. aeruginosa. mdpi.com
Table 3: Pre-clinical Synergistic Combinations with LL-37
| Combined Agent | Target Pathogen(s) | Pre-clinical Model/Context | Key Finding | Reference(s) |
|---|---|---|---|---|
| Polymyxin B | E. coli, P. aeruginosa | Galleria mellonella model | Combination retained antibacterial capacity in vivo; synergistic against planktonic and biofilm cells. | mdpi.com |
| Gentamicin | Various | In vitro studies noted for synergy. | LL-37 shows synergy with protein synthesis inhibitors. | nih.gov |
| Azithromycin | Gram-negative rods | In vitro studies noted for synergy. | Combination increased permeability of multidrug-resistant bacteria. | nih.gov |
| Ciprofloxacin, Metronidazole, Minocycline | Multispecies endodontic biofilm | Ex vivo biofilm model | LL-37 combined with antibiotics was the most effective antimicrobial strategy tested. | mdpi.com |
| Amphotericin B, Caspofungin | Candida auris | In vitro studies noted for synergy. | 100% synergy observed in combination against the multidrug-resistant yeast. | mdpi.com |
Challenges and Future Directions in Cathelin Related Antimicrobial Peptide Research
Addressing Selectivity and Specificity Issues for Therapeutic Development
A major challenge in the therapeutic application of CAMPs is their potential toxicity to host cells, which stems from a lack of complete selectivity for microbial over mammalian cells. nih.gov Many CAMPs exert their antimicrobial action by disrupting cell membranes, a mechanism that is not always specific to pathogens. nih.gov This can lead to undesirable side effects, such as hemolysis (the rupture of red blood cells). nih.govfrontiersin.org
Future research is focused on designing synthetic analogs of natural CAMPs with improved selectivity. Strategies include:
Amino Acid Substitutions: Modifying the amino acid sequence to enhance interactions with microbial-specific membrane components, such as anionic lipids, while reducing interactions with the zwitterionic membranes of mammalian cells.
Chimeric Peptides: Combining domains from different peptides to create hybrid molecules with enhanced selectivity and potency. For instance, a novel hybrid peptide, CTP, was designed by combining a fragment of chicken cathelicidin-2 with thymopentin, showing effective antibacterial activity. mdpi.com
Structure-Activity Relationship (SAR) Studies: Systematically altering the peptide structure and observing the effects on activity and selectivity to identify key determinants. Studies on cathelicidin-PY from the frog Paa yunnanensis revealed that its disulfide bridge was not essential for antimicrobial activity, allowing for modifications to improve selectivity. dntb.gov.ua
These approaches aim to widen the therapeutic window of CAMPs, making them safer and more effective for clinical use.
Overcoming Proteolytic Degradation and Stability Challenges in Biological Milieus
Once administered, peptide-based drugs like CAMPs are vulnerable to degradation by proteases present in biological fluids such as serum and at sites of infection. frontiersin.orgnih.gov This rapid degradation leads to a short in vivo half-life, limiting their therapeutic efficacy. brieflands.com Human erythrocytes, for example, contain cytosolic proteases that can degrade antimicrobial peptides. nih.gov
Several strategies are being explored to enhance the stability of CAMPs:
D-Amino Acid Substitution: Replacing naturally occurring L-amino acids with their D-isomers can make peptides resistant to proteases, which are typically specific for L-amino acids. vu.nl
Peptide Cyclization: Creating a circular peptide structure, either head-to-tail or through side-chain linkages, can protect the peptide's termini from exonuclease attack and stabilize its active conformation. researchgate.net
Chemical Modifications: Incorporating unnatural amino acids or modifying the peptide backbone can sterically hinder protease access. nih.gov For example, proline-rich sequences in some mammalian cathelicidins confer resistance to serine proteases. nih.gov
Nanoparticle Formulation: Encapsulating CAMPs within nanoparticles, such as liposomes or nanogels, can shield them from proteases and facilitate controlled release. frontiersin.orgnumberanalytics.com Encapsulating the snake-derived cathelicidin (B612621) Ab-Cath in a hyaluronic acid-based nanogel increased its selectivity and reduced cytotoxicity. frontiersin.org
These modifications are crucial for developing CAMP-based therapeutics that can persist in the body long enough to exert their antimicrobial effects.
Strategies to Combat Microbial Resistance Development to Cathelin-Related Antimicrobial Peptides
While it was initially thought that resistance to CAMPs would be slow to develop due to their membrane-disrupting mechanism, evidence of microbial resistance is emerging. nih.govnih.gov Bacteria can develop resistance through various mechanisms, including:
Cell Surface Modification: Altering the net charge of the cell envelope to repel cationic CAMPs. nih.gov
Efflux Pumps: Actively pumping the peptides out of the bacterial cell. nih.gov
Proteolytic Degradation: Secreting proteases that degrade the CAMPs. nih.gov
To counter this, researchers are investigating several strategies:
Combination Therapy: Using CAMPs in conjunction with conventional antibiotics can create synergistic effects and reduce the likelihood of resistance developing to either agent. youtube.com
Targeting Multiple Pathways: Designing peptides that not only disrupt the membrane but also interfere with essential intracellular processes, such as DNA or protein synthesis. nih.govnih.gov
Immunomodulation: Utilizing the ability of some CAMPs to modulate the host's immune response to help clear the infection, reducing the selective pressure for resistance. frontiersin.org
A proactive approach to understanding and mitigating resistance is essential for the long-term success of CAMP-based therapies.
Development of Novel Cathelin-Related Antimicrobial Peptide Design Principles for Improved Efficacy and Biocompatibility
The design of novel CAMPs with enhanced therapeutic properties is a key area of research. This involves moving beyond simply mimicking natural peptides to engineering molecules with specific, desirable characteristics. brieflands.comnih.gov
Key design principles include:
Computational and Bioinformatic Tools: Using in silico methods to predict the antimicrobial activity, structure, and toxicity of novel peptide sequences before synthesis, accelerating the design process. brieflands.comnih.gov For example, a novel peptide, mCHTL131-140, was designed based on chicken cathelicidin-2 using bioinformatics and showed selective activity against Acinetobacter baumannii. nih.gov
Structure-Based Design: Utilizing the 3D structures of CAMPs like LL-37 to identify core antimicrobial regions and design smaller, more potent fragments. researchgate.net
Hybrid and Chimeric Peptides: As mentioned earlier, combining fragments from different peptides can yield molecules with novel combinations of properties. The synthetic peptide 17BIPHE2, engineered from LL-37, is a stable and potent antimicrobial and antibiofilm agent. researchgate.net
The table below summarizes some examples of rationally designed cathelicidin-derived peptides.
| Peptide Name | Parent Cathelicidin | Design Strategy | Key Improvements |
| mCHTL131-140 | Chicken cathelicidin-2 | Bioinformatic design, truncation | Selective activity against A. baumannii, low cytotoxicity nih.gov |
| 17BIPHE2 | Human LL-37 | Structure-based design, engineering | Stable, potent antimicrobial and antibiofilm activity researchgate.net |
| WRK-30 | Cathelicidin-2 variant | Truncation, N-terminal tryptophan addition | Enhanced potency against S. aureus and MRSA, less cytotoxic researchgate.net |
| CTP | Chicken cathelicidin-2 | Hybrid peptide with thymopentin | Effective antibacterial, antibiofilm, and anti-adhesion activities mdpi.com |
These advanced design strategies are paving the way for a new generation of highly effective and biocompatible CAMP-based drugs.
Integration of Omics Data for Systems-Level Understanding of this compound Functions
The "omics" revolution—genomics, proteomics, metabolomics—offers powerful tools for a holistic understanding of CAMP function. nih.gov Integrating these large-scale datasets can reveal complex interactions between CAMPs, pathogens, and the host immune system. nih.gov
Applications of omics in CAMP research include:
Identifying Novel CAMPs: Mining genomic and transcriptomic data from diverse species can uncover new cathelicidin genes and their corresponding peptides. frontiersin.org
Understanding Mechanisms of Action: Proteomics can identify the cellular proteins that interact with CAMPs, shedding light on their intracellular targets and mechanisms beyond membrane disruption.
Biomarker Discovery: "Omics" profiles may identify specific CAMP signatures associated with different diseases or patient outcomes, potentially leading to new diagnostic tools. nih.gov For example, proteomics and 16S rRNA gene sequencing could identify correlations between specific AMPs and certain bacteria to predict urinary tract infections. nih.gov
A systems-level approach will be crucial for fully elucidating the multifaceted roles of CAMPs in health and disease and for identifying new therapeutic opportunities.
Emerging Research Areas and Unexplored Potential of Cathelin-Related Antimicrobial Peptides
Beyond their direct antimicrobial properties, CAMPs are increasingly recognized for their pleiotropic functions, opening up new avenues for therapeutic development. nih.govfrontiersin.org
Emerging research areas include:
Anti-cancer Activity: Some CAMPs, including LL-37, have shown the ability to selectively kill cancer cells, and research into their potential as anticancer agents is growing. researchgate.net
Wound Healing: CAMPs can promote various stages of wound healing, including cell migration and angiogenesis (the formation of new blood vessels). nih.gov
Immunomodulation in Autoimmune and Inflammatory Diseases: The ability of CAMPs to modulate immune responses suggests they could be used to treat inflammatory and autoimmune conditions. nih.govnih.gov For example, the murine cathelicidin CRAMP has been shown to regulate T- and B-cell function. nih.gov
Antiviral and Antifungal Applications: While much of the focus has been on antibacterial activity, many CAMPs also show promise against viral and fungal pathogens. nih.govresearchgate.net
The continued exploration of these diverse biological activities will undoubtedly expand the therapeutic landscape for cathelicidin-related antimicrobial peptides.
Q & A
Q. What structural features of CRAMP determine its antimicrobial activity and mechanism of action?
CRAMP consists of a conserved N-terminal cathelin domain and a variable C-terminal antimicrobial domain. Proteolytic cleavage of the cathelin domain releases the active peptide (e.g., LL-37 in humans), which adopts an α-helical conformation in microbial membranes, enabling pore formation and disruption of membrane integrity . Key structural determinants include cationic charge (mediated by lysine/arginine residues) for electrostatic interactions with anionic microbial membranes and hydrophobic regions for membrane insertion. Mutagenesis studies show that truncating the C-terminal helix reduces activity, while increasing hydrophobicity enhances potency but may elevate cytotoxicity .
Q. How do researchers experimentally validate CRAMP’s antimicrobial spectrum and specificity?
Standard assays include:
- Broth microdilution : Measures minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
- Time-kill kinetics : Quantifies bactericidal kinetics under physiological salt/pH conditions .
- Hemolysis assays : Evaluates cytotoxicity using mammalian red blood cells to assess therapeutic index .
- Biofilm disruption : Confocal microscopy with LIVE/DEAD staining to visualize CRAMP’s penetration and biofilm eradication .
Advanced Research Questions
Q. What strategies address CRAMP’s proteolytic instability and cytotoxicity in systemic applications?
- Delivery systems : Encapsulation in liposomes or polymeric nanoparticles improves stability and reduces off-target effects. For example, thin-film hydration methods for liposomal CRAMP enhance retention in infection sites .
- Structural modifications : D-amino acid substitution or cyclization resists protease degradation. Hybrid peptides combining CRAMP with motifs from hemoglobin-derived antimicrobial peptides (e.g., HbβP) show reduced hemolysis while retaining activity .
- Targeted delivery : Conjugation with antibodies or aptamers directs CRAMP to microbial biofilms or intracellular pathogens .
Q. How can researchers resolve contradictions in CRAMP’s immunomodulatory roles across disease models?
CRAMP exhibits dual roles: it suppresses inflammation in psoriasis by neutralizing pro-inflammatory LPS but exacerbates sepsis by releasing cytokines like TNF-α. To reconcile these, studies should:
- Contextualize dose and microenvironment : Use transcriptomics (RNA-seq) to compare CRAMP’s effects in low-dose (anti-inflammatory) vs. high-dose (pro-inflammatory) scenarios .
- Leverage knockout models : CRAMP⁻/⁻ mice reveal tissue-specific responses; e.g., impaired wound healing in skin but reduced sepsis severity in systemic infections .
Q. What computational tools optimize CRAMP’s design for enhanced activity and reduced resistance?
- Machine learning models : Tools like AMPlify and Deep-AmPEP30 predict peptide sequences with high antimicrobial potential using neural networks trained on physicochemical properties (e.g., charge, hydrophobicity) .
- Molecular dynamics (MD) simulations : Simulate CRAMP’s interaction with bacterial membranes to identify residues critical for pore formation. For example, MD reveals that arginine residues stabilize interactions with phosphatidylglycerol lipids .
- Database mining : The Antimicrobial Peptide Database (APD) provides structural templates for hybrid peptide design .
Q. How do synergistic combinations of CRAMP with conventional antibiotics overcome multidrug resistance?
CRAMP disrupts bacterial membranes, enhancing antibiotic uptake. Methodological approaches include:
- Checkerboard assays : Calculate fractional inhibitory concentration (FIC) indices to identify synergism (e.g., CRAMP + colistin against P. aeruginosa) .
- Mechanistic studies : Fluorescent dye leakage assays confirm membrane permeabilization, while RT-qPCR monitors downregulation of efflux pump genes (e.g., mexAB-oprM) .
Methodological Challenges and Solutions
Q. Why do in vitro and in vivo efficacy results for CRAMP often diverge, and how can this be mitigated?
- Physiological interference : Serum proteins (e.g., albumin) bind CRAMP, reducing bioavailability. Solutions:
- Modify peptides with polyethylene glycol (PEGylation) to evade protein binding .
- Use ex vivo infection models (e.g., human skin explants) to bridge in vitro-in vivo gaps .
Q. What experimental frameworks validate CRAMP’s role in modulating host immune responses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
- Description
- Properties
- Discovery, Identification, and Biological Distribution of Cathelin related Antimicrobial Peptides
- Structural Biology and Conformation of Cathelin related Antimicrobial Peptides
- Mechanisms of Action of Cathelin related Antimicrobial Peptides
- Antimicrobial Spectrum and Efficacy of Cathelin related Antimicrobial Peptides
- Immunomodulatory Roles of Cathelin related Antimicrobial Peptides
- Structure activity Relationship sar Studies of Cathelin related Antimicrobial Peptides
- Microbial Resistance Mechanisms to Cathelin related Antimicrobial Peptides
- Biosynthesis, Processing, and Regulation of Cathelin related Antimicrobial Peptides
- Synthetic and Recombinant Production Methodologies for Cathelin related Antimicrobial Peptides
- Analytical and Methodological Approaches for Cathelin related Antimicrobial Peptide Research
- Evolutionary and Comparative Biology of Cathelin related Antimicrobial Peptides
- Pre clinical Therapeutic Prospects of Cathelin related Antimicrobial Peptides
- Challenges and Future Directions in Cathelin related Antimicrobial Peptide Research
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